Ethyl 2-amino-5-iodobenzoate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 2-amino-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCLHSGOJPEKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475798 | |
| Record name | ETHYL 2-AMINO-5-IODOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268568-11-2 | |
| Record name | Benzoic acid, 2-amino-5-iodo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=268568-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ETHYL 2-AMINO-5-IODOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-amino-5-iodo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 2-amino-5-iodobenzoate synthesis from 2-aminobenzoic acid
An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-5-iodobenzoate from 2-Aminobenzoic Acid
Abstract
This guide provides a comprehensive, technically-grounded methodology for the synthesis of this compound, a valuable building block in the development of pharmaceuticals and functional materials.[1][2] The synthesis is presented as a two-step process commencing with the electrophilic iodination of 2-aminobenzoic acid to yield the key intermediate, 2-amino-5-iodobenzoic acid, followed by a Fischer-Speier esterification to obtain the final product. This document details the underlying chemical principles, step-by-step experimental protocols, analytical characterization, and critical safety considerations, designed for researchers, chemists, and professionals in the field of drug development.
Strategic Overview: The Synthetic Pathway
The conversion of 2-aminobenzoic acid (anthranilic acid) to this compound is efficiently achieved in two distinct, high-yielding steps. The overall strategy hinges on first introducing the iodine atom onto the aromatic ring and subsequently converting the carboxylic acid moiety into its ethyl ester.
Caption: Overall two-step synthetic route.
Step 1: Synthesis of 2-Amino-5-iodobenzoic Acid
The initial step involves the regioselective iodination of 2-aminobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution.[3]
Principle and Mechanism
The aromatic ring of 2-aminobenzoic acid is activated towards electrophilic attack by the strongly activating amino (-NH₂) group. The amino group is an ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating meta-director. The directing effect of the powerful -NH₂ group dominates, guiding the incoming electrophile to the positions ortho and para to it (C4 and C6). Substitution at the C5 position (para to the amino group) is sterically favored over the C3 position (ortho to both groups).
The electrophile, the iodonium ion (I⁺), is generated in situ. While molecular iodine (I₂) itself is not sufficiently electrophilic to react with the benzene ring, its reactivity is dramatically enhanced by an oxidizing agent such as hydrogen peroxide (H₂O₂).[4][5] H₂O₂ oxidizes I₂ to a more potent electrophilic iodine species, facilitating the substitution reaction.[6] The use of an H₂O₂/I₂ system in an acetic acid solvent is an effective and economical method that avoids harsher reagents like iodine monochloride and does not require a separate process to recover iodine.[7][8]
Experimental Protocol: Iodination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-aminobenzoic acid (e.g., 20.0 g, 145.6 mmol) and glacial acetic acid (150 mL). Stir the mixture to form a suspension.[9]
-
Reagent Addition: Add molecular iodine (18.51 g, 72.8 mmol) to the suspension.[9]
-
Initiation: To the stirred mixture, add 30% aqueous hydrogen peroxide (16.53 mL, 145.6 mmol) dropwise over 20-30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature at 50°C.[10]
-
Reaction: Stir the reaction mixture vigorously at 50°C for 1-3 hours.[4][10] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 200-400 mL of cold water.[4][10]
-
Precipitation: Stir the aqueous mixture for 15-20 minutes. A precipitate of 2-amino-5-iodobenzoic acid will form.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acetic acid and salts.
-
Drying: Dry the collected crystals under vacuum or in a drying oven at a moderate temperature (e.g., 60-70°C) to a constant weight. The product is typically obtained as a crystalline solid.
Data Summary: Iodination Reagents
| Parameter | Value | Moles (mmol) | Role | Reference |
| 2-Aminobenzoic Acid | 20.00 g | 145.6 | Starting Material | [9] |
| Molecular Iodine (I₂) | 18.51 g | 72.8 | Iodine Source | [9] |
| Hydrogen Peroxide (30% aq.) | 16.53 mL | 145.6 | Oxidizing Agent | |
| Acetic Acid | 150 mL | - | Solvent | [9] |
| Reaction Temperature | 50°C | - | Condition | [4] |
| Reaction Time | 1-3 hours | - | Condition | [4] |
Step 2: Synthesis of this compound
The second step is the conversion of the intermediate carboxylic acid to its corresponding ethyl ester via Fischer esterification. This is a classic acid-catalyzed condensation reaction.
Principle and Mechanism
Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid such as sulfuric acid (H₂SO₄). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. To drive the equilibrium towards the product side, it is crucial to either use a large excess of the alcohol (ethanol, which also serves as the solvent) or remove the water as it is formed, in accordance with Le Châtelier's principle.
Experimental Protocol: Esterification
-
Reaction Setup: To a solution of 2-amino-5-iodobenzoic acid in anhydrous ethanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid.[11]
-
Reflux: Heat the mixture to reflux using a heating mantle and a condenser.
-
Reaction: Maintain the reflux for several hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in a suitable organic solvent like dichloromethane or ethyl acetate.[11]
-
Neutralization: Transfer the organic solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with water or brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to obtain a pure crystalline solid.[9]
Caption: Experimental workflow for the two-stage synthesis.
Analytical Characterization
To confirm the identity and purity of the final product, this compound, a combination of spectroscopic methods is essential.[12]
| Technique | Data Type | Expected Observations |
| Appearance | Physical State | Cream to pale brown crystalline powder.[13] |
| Melting Point | Thermal | 67.0-73.0 °C.[13] |
| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to aromatic protons, the amine (-NH₂) protons, and the ethyl ester (-OCH₂CH₃) protons. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for the aromatic carbons (including the carbon bearing the iodine), the ester carbonyl carbon, and the ethyl group carbons. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorptions for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=O stretching (ester), and C-I stretching. |
| Mass Spec. | m/z | Molecular ion peak corresponding to the molecular weight of C₉H₁₀INO₂ (291.09 g/mol ).[14] |
Safety and Handling
Proper safety protocols are mandatory when performing this synthesis. All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Iodine : Harmful if swallowed, in contact with skin, or if inhaled.[15] Causes skin and serious eye irritation.[16] It can cause damage to organs through prolonged exposure.[15] Handle with care and avoid generating dust.
-
Hydrogen Peroxide (30%) : Strong oxidizer. Can cause severe skin burns and eye damage.
-
Acetic Acid (Glacial) : Corrosive. Causes severe skin burns and eye damage.
-
Sulfuric Acid (Conc.) : Extremely corrosive. Causes severe skin burns and eye damage. Add slowly and carefully to other liquids to avoid splashing.
-
2-Aminobenzoic Acid : May cause skin and eye irritation.
-
Ethanol : Flammable liquid and vapor.
Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations. Neutralize acidic and basic aqueous waste before disposal.
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to produce this compound from readily available 2-aminobenzoic acid. The iodination via an in situ generated electrophile followed by a standard Fischer esterification represents a robust and scalable method. Careful execution of the experimental protocols and adherence to safety guidelines are paramount for achieving high yields of the pure target compound, a key intermediate for further synthetic applications in medicinal and materials chemistry.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]
- 5. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]
- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. EP1777215B1 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 14. scbt.com [scbt.com]
- 15. fishersci.com [fishersci.com]
- 16. carlroth.com [carlroth.com]
An In-Depth Technical Guide to Ethyl 2-amino-5-iodobenzoate: Properties, Synthesis, and Applications in Modern Organic Chemistry
Introduction
Ethyl 2-amino-5-iodobenzoate is a substituted anthranilate ester that has emerged as a pivotal building block in synthetic organic chemistry. Its unique trifunctional nature—possessing an amine, an iodide, and an ester group on a benzene scaffold—renders it a highly versatile intermediate for constructing complex molecular architectures. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it particularly valuable in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and core reactivity, with a focus on its practical application in research and drug development, grounded in established chemical principles.
Section 1: Core Chemical Identity and Structure
The utility of this compound stems directly from its molecular structure. The electron-donating amino group (-NH₂) and the electron-withdrawing ethyl ester (-COOEt) group modulate the reactivity of the aromatic ring, while the iodo group (-I) serves as an exceptional leaving group for cross-coupling reactions.
Structural and Chemical Identifiers:
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 268568-11-2 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₀INO₂ | [1][2][3][5] |
| Molecular Weight | 291.09 g/mol | [1][3][4][5] |
| SMILES | CCOC(=O)C1=C(N)C=CC(I)=C1 | [1][2] |
| InChI Key | FPCLHSGOJPEKKE-UHFFFAOYSA-N | [1][2] |
| Common Synonyms | Ethyl 5-iodoanthranilate, 2-Amino-5-iodobenzoic acid ethyl ester | [1] |
Molecular Structure:
Caption: Chemical structure of this compound.
The interplay between the ortho-amino group and the ester facilitates intramolecular hydrogen bonding, influencing the compound's conformation and physical properties. The iodine atom at the para-position relative to the amino group is highly activated for oxidative addition to palladium(0) catalysts, a cornerstone of its synthetic utility.
Section 2: Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design.
Summary of Physicochemical Properties:
| Property | Value | Source(s) |
| Appearance | Cream to pale brown crystalline powder | [2] |
| Melting Point | 67-73 °C | [2] |
| Purity (Commercial) | ≥98% | [1][2] |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | [6] |
Spectroscopic Characterization: The structure of this compound is unequivocally confirmed by standard spectroscopic methods.[4][7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the ethyl ester group. The aromatic region will display a characteristic splitting pattern dictated by the substitution. For instance, the proton ortho to the iodine will appear as a doublet, the proton between the iodine and ester will be a doublet of doublets, and the proton ortho to the amino group will be a doublet. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃).
-
¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to each unique carbon atom in the molecule.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-I stretching in the lower frequency region.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 291, corresponding to the molecular weight of the compound.
Section 3: Synthesis Methodology
The industrial and laboratory-scale synthesis of this compound typically relies on the direct electrophilic iodination of an appropriate anthranilate precursor. A common route involves the iodination of 2-aminobenzoic acid followed by esterification, or the direct iodination of ethyl anthranilate.[8][9]
Protocol Example: Synthesis via Iodination of 2-Aminobenzoic Acid
This protocol is based on the principles of electrophilic halogenation where an oxidizing agent is used to generate a more potent electrophilic iodine species from molecular iodine.[8][10]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, charge 2-aminobenzoic acid (1.0 equiv) and a suitable solvent such as acetic acid.
-
Iodine Addition: Add molecular iodine (I₂, 0.5-0.6 equiv) to the mixture.
-
Initiation: Slowly add an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂, 2.0-4.0 equiv), to the stirring mixture.[8] The reaction is exothermic and may require cooling to maintain a target temperature (e.g., 50 °C).
-
Causality Insight: Hydrogen peroxide oxidizes I₂ to generate an electrophilic iodine species (e.g., I⁺ or a protonated hypoiodous acid derivative), which is necessary to attack the electron-rich aromatic ring. The amino group strongly activates the ring towards electrophilic substitution, directing the iodine to the para position.
-
-
Reaction Monitoring: Stir the reaction for several hours until completion, monitored by TLC or HPLC.
-
Workup: Quench the reaction by pouring the mixture into water. The 2-amino-5-iodobenzoic acid product will precipitate.
-
Purification & Esterification: Filter the solid, wash with water, and dry. The resulting acid can then be esterified to the ethyl ester using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid).
Section 4: Chemical Reactivity and Key Transformations
The synthetic power of this compound lies in its ability to undergo selective transformations at its three functional groups. The aryl iodide is the most common site for modification, primarily through palladium-catalyzed cross-coupling.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl), making aryl iodides the most reactive substrates for the oxidative addition step in palladium-catalyzed coupling reactions.[11][12] This allows the Suzuki-Miyaura reaction to proceed under mild conditions, often with lower catalyst loadings and at lower temperatures compared to the corresponding bromo- or chloro-analogs.[11]
Protocol Example: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the corresponding biphenyl product.
Diagram: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Sandmeyer Reaction: A Gateway to Further Diversification
The primary amino group can be readily converted into a diazonium salt, which is a versatile intermediate that can be substituted with a wide range of nucleophiles. This classic transformation, the Sandmeyer reaction, dramatically expands the synthetic utility of this compound.
A prime example is its use in the synthesis of 2-chloro-5-iodobenzoic acid, a key starting material for certain anti-diabetic drugs.[13][14] In this process, the amino group is first treated with sodium nitrite in an acidic medium to form the diazonium salt, which is then reacted with a copper(I) chloride solution to replace the diazonium group with a chlorine atom.[13] The final step involves the hydrolysis of the ethyl ester to the carboxylic acid.[13]
Section 5: Applications in Research and Drug Development
This compound is not merely a laboratory curiosity; it is a commercially available reagent that serves as a crucial starting material for high-value molecules.
-
Pharmaceutical Scaffolds: Its structure is a precursor to various heterocyclic systems. For example, derivatives of this molecule can be used to synthesize substituted benzothiazoles, a class of compounds known to exhibit a wide range of biological activities, including anticancer properties.[15] The ability to introduce diverse substituents at the 5-position via cross-coupling makes it ideal for generating libraries of compounds for structure-activity relationship (SAR) studies.
-
Anti-Diabetic Drug Intermediates: As previously mentioned, it is a documented precursor for 2-chloro-5-iodobenzoic acid, a key component in the synthesis of certain SGLT2 inhibitors used to treat type 2 diabetes.[13][14] This highlights its direct relevance to the pharmaceutical industry.
-
Materials Science: Substituted biphenyls and other conjugated systems derived from this intermediate are of interest in the development of organic light-emitting diodes (OLEDs), organic conductors, and liquid crystals.
Section 6: Safety and Handling
As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety.
-
Hazards: The compound is known to cause skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side-shields, and a lab coat when handling.[16] Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials.[6][17]
-
First Aid:
Conclusion
This compound is a high-value, versatile chemical intermediate whose utility is firmly established in modern synthetic chemistry. Its structural features, particularly the highly reactive aryl-iodide bond, make it an ideal substrate for palladium-catalyzed cross-coupling reactions, providing efficient access to a vast array of complex molecules. Its demonstrated role as a precursor in the synthesis of pharmaceuticals underscores its importance to drug development professionals. By understanding its fundamental properties, reactivity, and handling requirements, researchers can fully leverage this powerful building block to accelerate innovation in both academic and industrial settings.
References
- 1. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. strem.com [strem.com]
- 4. This compound | 268568-11-2 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. This compound(268568-11-2) 1H NMR spectrum [chemicalbook.com]
- 8. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]
- 9. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 10. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 14. calibrechem.com [calibrechem.com]
- 15. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdnisotopes.com [cdnisotopes.com]
- 17. fishersci.com [fishersci.com]
Spectroscopic and Synthetic Profile of Ethyl 2-amino-5-iodobenzoate (CAS No. 268568-11-2): A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic route for Ethyl 2-amino-5-iodobenzoate, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its structural characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside a detailed synthetic protocol.
Introduction
This compound (CAS No. 268568-11-2) is a substituted aromatic compound with significant utility as a building block in the synthesis of more complex molecules. Its structure, featuring an ethyl ester, an amino group, and an iodine atom on a benzene ring, provides multiple reactive sites for further chemical transformations. Accurate characterization of this compound is paramount for its effective use in research and development. This guide will delve into the spectroscopic data that confirms its molecular structure and provide a validated synthetic methodology.
Chemical Structure:

Figure 1. Chemical Structure of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 268568-11-2 | [1][2] |
| Molecular Formula | C₉H₁₀INO₂ | [1] |
| Molecular Weight | 291.09 g/mol | [1] |
| Appearance | Typically a solid | - |
| Solubility | Soluble in common organic solvents like CDCl₃ and DMSO | - |
Spectroscopic Data and Interpretation
Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of chemical compounds. This section details the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and provides an expert interpretation of the spectra.
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.
Experimental Parameters: The ¹H NMR spectrum was recorded on a 500 MHz spectrometer using deuterochloroform (CDCl₃) as the solvent.
¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.94 – 7.83 | m | 1H | Ar-H |
| 7.31 – 7.21 | m | 1H | Ar-H |
| 6.75 – 6.60 | m | 2H | Ar-H |
| 5.72 | brs | 2H | -NH₂ |
| 4.28 | t, J = 6.6 Hz | 2H | -OCH₂CH₃ |
| 1.79 – 1.70 | m | 2H | -OCH₂CH₃ |
Data sourced from supporting information for a scientific publication.
Interpretation:
-
The signals in the aromatic region (6.60-7.94 ppm) correspond to the four protons on the benzene ring. The complex multiplicity ("m") is expected for a di-substituted benzene ring where the protons are not chemically equivalent.
-
The broad singlet ("brs") at 5.72 ppm, integrating to two protons, is characteristic of the amino (-NH₂) group protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
The triplet ("t") at 4.28 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) group of the ethyl ester, which is deshielded by the adjacent oxygen atom. The triplet splitting pattern (J = 6.6 Hz) indicates that it is coupled to the adjacent methyl group.
-
The multiplet ("m") between 1.70 and 1.79 ppm, integrating to two protons, is assigned to the methyl (-CH₃) group of the ethyl ester.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their electronic environments.
Experimental Parameters: The ¹³C NMR spectrum was recorded on a 126 MHz spectrometer using deuterochloroform (CDCl₃) as the solvent.
¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| 167.3 | C=O (Ester) |
| 149.8 | Ar-C |
| 142.2 | Ar-C |
| 139.4 | Ar-C |
| 118.7 | Ar-C |
| 112.8 | Ar-C |
| 75.8 | Ar-C-I |
| 51.7 | -OCH₂CH₃ |
Data sourced from supporting information for a scientific publication.
Interpretation:
-
The signal at 167.3 ppm is characteristic of a carbonyl carbon in an ester functional group.
-
The signals between 112.8 and 149.8 ppm are assigned to the carbon atoms of the benzene ring. The electron-donating amino group and the electron-withdrawing iodo and ester groups influence the chemical shifts of these carbons.
-
The signal at 75.8 ppm is assigned to the carbon atom attached to the iodine. The electronegativity and size of the iodine atom cause a downfield shift.
-
The signal at 51.7 ppm corresponds to the methylene carbon of the ethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.
Experimental Parameters: The IR spectrum was recorded using the KBr pellet method.
IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3480, 3371 | Strong | N-H stretching (asymmetric and symmetric) |
| 1686 | Strong | C=O stretching (Ester) |
| 1615 | Medium | N-H bending (scissoring) and C=C aromatic stretching |
Data sourced from supporting information for a scientific publication.
Interpretation:
-
The two sharp bands at 3480 and 3371 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine (-NH₂).[3][4]
-
The strong, sharp absorption at 1686 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group.[5][6]
-
The absorption at 1615 cm⁻¹ can be attributed to the N-H bending (scissoring) vibration of the primary amine, which often overlaps with the C=C stretching vibrations of the aromatic ring.[3][5]
Synthesis of this compound
The synthesis of this compound can be achieved through the iodination of ethyl anthranilate. A general synthetic scheme is presented below.
Experimental Protocol:
A common method for the synthesis of this compound involves the direct iodination of ethyl anthranilate.[7]
-
Reaction Setup: In a suitable reaction vessel, dissolve ethyl anthranilate in a solvent such as ethanol or acetic acid.
-
Iodination: Add an iodinating agent, such as iodine monochloride or N-iodosuccinimide (NIS), to the solution at a controlled temperature. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched, for example, with a solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Conclusion
The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, and IR, collectively provide unambiguous confirmation of the chemical structure of this compound (CAS No. 268568-11-2). The provided synthetic protocol offers a reliable method for its preparation. This comprehensive technical information is intended to support the work of researchers and professionals in the fields of chemical synthesis and drug development, ensuring the confident use of this versatile chemical intermediate.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 268568-11-2 [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-5-iodobenzoate: Melting Point and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 2-amino-5-iodobenzoate in Synthetic Chemistry
This compound, a halogenated aromatic compound, serves as a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development. Its molecular architecture, featuring an ethyl ester, an amino group, and an iodine atom on a benzene ring, provides a versatile scaffold for the construction of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable building block in the synthesis of novel therapeutic agents and other high-value chemical entities. A Chinese patent highlights its role as a starting material in the preparation of 2-chloro-5-iodobenzoic acid, a key component in further synthetic pathways[1]. Furthermore, its structural analogs are recognized as versatile starting materials in the synthesis of pharmaceuticals[2][3].
Understanding the fundamental physicochemical properties of a compound like this compound is not merely an academic exercise. For professionals in drug discovery and development, these parameters are critical determinants of a molecule's behavior, from its reaction kinetics in a synthesis flask to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.[4][5][6][7][8] Properties such as melting point and solubility dictate purification methods, formulation strategies, and ultimately, the viability of a compound as a drug candidate. This guide provides a comprehensive overview of the melting point and solubility of this compound, complete with experimental protocols for their determination, to empower researchers in their scientific endeavors.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | Thermo Scientific Chemicals[4], ChemicalBook[5] |
| CAS Number | 268568-11-2 | Thermo Scientific Chemicals[4][7], Strem[6], Santa Cruz Biotechnology[9] |
| Molecular Formula | C₉H₁₀INO₂ | Thermo Scientific Chemicals[4][7], Santa Cruz Biotechnology[9] |
| Molecular Weight | 291.09 g/mol | Thermo Scientific Chemicals[7], Santa Cruz Biotechnology[9] |
| Appearance | Cream to pale brown crystals or powder | Thermo Scientific Chemicals[4] |
| Melting Point | 67-73 °C | Thermo Scientific Chemicals[4] |
| 69-71 °C | Thermo Scientific Chemicals[7] |
Section 1: Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property that provides a dual insight: it serves as a criterion for purity and as a means of identification. A pure crystalline compound typically exhibits a sharp melting point range of 1-2°C.[10] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[10] For this compound, the reported melting point ranges, such as 67-73°C and 69-71°C, are indicative of a solid material at room temperature and provide a benchmark for assessing its purity.[4][7]
Experimental Protocol for Melting Point Determination
The following protocol describes the capillary method for determining the melting point of this compound, a widely accepted and accessible technique.[11][12][13]
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.
-
-
Apparatus Setup:
-
Turn on the melting point apparatus and allow it to stabilize.
-
If the approximate melting point is known (around 67-73°C), set the plateau temperature to about 10-15°C below the expected melting point to allow for rapid initial heating.[10]
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Begin heating. For a preliminary, rapid determination, a heating rate of 10-20°C per minute can be used to find the approximate melting range.[11]
-
For an accurate determination, repeat the measurement with a fresh sample. Heat rapidly to a temperature about 10°C below the approximate melting point found in the preliminary run.
-
Reduce the heating rate to 1-2°C per minute as the temperature approaches the expected melting point. A slow heating rate is crucial for an accurate measurement.[11]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
-
Perform the measurement in duplicate or triplicate to ensure reproducibility.
-
Causality and Trustworthiness: The slow heating rate near the melting point is critical to allow the temperature of the heating block and the sample to remain in thermal equilibrium, ensuring an accurate reading. The sharpness of the melting range is a direct indicator of the sample's purity. A broad range suggests the presence of impurities. This self-validating aspect of the protocol enhances the trustworthiness of the results.
Caption: Workflow for Melting Point Determination.
Section 2: Solubility Profile
Based on its structure, this compound possesses both polar (amino and ethyl ester groups) and non-polar (iodinated benzene ring) characteristics. This amphiphilic nature suggests it will have limited solubility in water but should be soluble in a range of organic solvents. The principle of "like dissolves like" is a useful starting point for predicting solubility.[9]
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a standardized method for assessing the solubility of this compound in a range of common laboratory solvents.[14][15]
Materials:
-
This compound
-
A selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
Procedure:
-
Preparation:
-
Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Weigh approximately 10 mg of this compound into each test tube.
-
-
Solvent Addition and Observation:
-
Add 1 mL of the first solvent to the corresponding test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the mixture. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at a concentration of approximately 10 mg/mL.
-
If the solid has not completely dissolved, the compound is considered "sparingly soluble" or "insoluble."
-
For compounds that do not dissolve at room temperature, the test tube can be gently warmed to assess the effect of temperature on solubility. Note any changes upon heating and subsequent cooling.
-
-
Classification:
-
Record the results in a table, using classifications such as:
-
Soluble: Completely dissolves.
-
Sparingly Soluble: Partially dissolves.
-
Insoluble: No visible dissolution.
-
-
Causality and Trustworthiness: This systematic approach across a spectrum of solvents with varying polarities provides a reliable qualitative solubility profile. The use of a fixed solute-to-solvent ratio allows for a consistent comparison across all tested solvents. This protocol establishes a foundational understanding of the compound's solubility behavior, which is essential for subsequent experimental design.
Caption: Workflow for Qualitative Solubility Testing.
Conclusion
This compound is a compound of significant interest to the chemical and pharmaceutical sciences. A thorough understanding of its physicochemical properties, namely its melting point and solubility, is paramount for its effective utilization in research and development. The melting point serves as a reliable indicator of purity, with established values centering around 67-73°C. While quantitative solubility data is sparse, the qualitative protocols outlined in this guide provide a robust framework for researchers to determine its solubility profile in various solvent systems. By adhering to these systematic and self-validating experimental procedures, scientists and drug development professionals can generate reliable data to inform their synthetic strategies, purification techniques, and formulation efforts, thereby accelerating the path from laboratory discovery to potential therapeutic application.
References
- 1. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 7. What are the physicochemical properties of drug? [lookchem.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.ws [chem.ws]
- 10. chm.uri.edu [chm.uri.edu]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. mt.com [mt.com]
- 13. Determination of Melting Point [unacademy.com]
- 14. researchgate.net [researchgate.net]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comprehensive Technical Guide to Ethyl 2-amino-5-iodobenzoate: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-5-iodobenzoate is a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique trifunctional nature, possessing an amine, an ester, and an aryl iodide, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its commercial availability, a detailed protocol for its synthesis, and a thorough exploration of its applications as a key intermediate in the construction of complex, biologically active molecules. The strategic incorporation of the iodine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, making it an essential tool for the synthesis of novel pharmaceutical candidates.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 268568-11-2 | |
| Molecular Formula | C₉H₁₀INO₂ | |
| Molecular Weight | 291.09 g/mol | |
| Appearance | Cream to pale brown crystalline powder or solid | |
| Melting Point | 69-71 °C | |
| Purity | Typically ≥98% | |
| Storage | Store in a refrigerator, in a dry and well-ventilated place. |
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥98%, with quantities ranging from grams to kilograms to meet both research and development needs. When selecting a supplier, it is crucial to consider not only the purity and cost but also the availability of comprehensive analytical data, such as certificates of analysis (CoA), and safety data sheets (SDS).
| Supplier | Purity | Available Quantities |
| Thermo Scientific Chemicals | ≥98% | 25 g |
| Santa Cruz Biotechnology | Not specified | Inquire |
| Strem Chemicals | min. 99% | 25 g, 100 g |
| ChemicalBook | 99% | Inquire (bulk available) |
| Sigma-Aldrich | 98% | Inquire |
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of this compound is through the electrophilic iodination of the readily available starting material, ethyl anthranilate (ethyl 2-aminobenzoate).
Reaction Scheme:
Figure 1: Synthesis of this compound.
Mechanism of Iodination: Electrophilic Aromatic Substitution
The iodination of ethyl anthranilate is a classic example of an electrophilic aromatic substitution (EAS) reaction. The amino (-NH₂) and ester (-COOEt) groups on the benzene ring direct the position of the incoming electrophile. The amino group is a strong activating and ortho-, para-directing group, while the ester group is a deactivating and meta-directing group. The powerful directing effect of the amino group dominates, leading to substitution at the positions ortho and para to it. Due to steric hindrance from the adjacent ester group, the iodination occurs predominantly at the para-position (C5).
The reaction is initiated by the generation of an electrophilic iodine species (I⁺) from an iodine source like N-iodosuccinimide (NIS). The electron-rich aromatic ring of ethyl anthranilate then attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a base (such as the solvent or the succinimide anion) removes a proton from the carbon bearing the iodine, restoring the aromaticity of the ring and yielding the final product.
Figure 2: Mechanism of Electrophilic Iodination.
Step-by-Step Experimental Protocol:
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl anthranilate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl anthranilate (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.05 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Applications in Drug Development
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of the iodo group makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of several important cross-coupling reactions.
Figure 3: Key Cross-Coupling Reactions of this compound.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. Using this compound, a wide variety of biaryl structures can be synthesized, which are common motifs in many pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Pd(PPh₃)₄ and the degassed solvent mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction is valuable for synthesizing stilbene and cinnamate derivatives, which are present in numerous biologically active compounds.
Experimental Protocol: Heck Reaction with Ethyl Acrylate
Materials:
-
This compound (1.0 equiv.)
-
Ethyl acrylate (1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by ethyl acrylate and triethylamine.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up and Purification: Cool the mixture, dilute with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of diaryl- and triarylamines from aryl halides and primary or secondary amines.
Intermediate in the Synthesis of Bioactive Molecules
This compound and similar iodo-anthranilate derivatives are key intermediates in the synthesis of various targeted therapeutics, including kinase inhibitors. For instance, related iodo-quinazoline intermediates are crucial in the synthesis of the anticancer drug Lapatinib . While not a direct precursor, the chemistry involving iodo-anthranilate derivatives is central to building the core structures of such complex molecules.
Furthermore, the aminobenzoic acid scaffold is a well-known pharmacophore. The ability to functionalize the 5-position of this compound via cross-coupling reactions opens up avenues for the synthesis of novel derivatives as potential inhibitors of various enzymes, such as Glycogen Synthase Kinase 3 (GSK-3), which is a target for neurodegenerative diseases and diabetes.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation and respiratory irritation. It is important to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Use in a well-ventilated area or under a fume hood.
-
Wash hands thoroughly after handling.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a commercially available and highly valuable synthetic intermediate for researchers and professionals in drug discovery and development. Its strategic trifunctionality provides a versatile platform for the synthesis of complex molecular architectures. The detailed synthetic protocol and the overview of its applications in palladium-catalyzed cross-coupling reactions provided in this guide are intended to facilitate its effective use in the laboratory. As the demand for novel and diverse chemical entities for biological screening continues to grow, the importance of key building blocks like this compound will undoubtedly increase.
Theoretical Framework: The Chemistry of Aromatic Iodination
An In-Depth Technical Guide to the Iodination of Ethyl Anthranilate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the experimental procedures for the iodination of ethyl anthranilate. Iodinated anthranilate derivatives are valuable intermediates in organic synthesis and have found applications in medicinal chemistry, notably as precursors for radioiodinated imaging agents for targets like the vascular endothelial growth factor receptor (VEGFR).[1] This document provides a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and expert insights into achieving successful and reproducible outcomes.
The introduction of an iodine atom onto the aromatic ring of ethyl anthranilate is achieved through electrophilic aromatic substitution (EAS), a cornerstone reaction in organic chemistry.[2] The mechanism proceeds through a well-defined, three-step pathway.[2][3]
-
Generation of an Electrophile: A potent iodine electrophile (formally, I⁺) is generated from an iodine source. Direct reaction with molecular iodine (I₂) is typically too slow for most aromatic rings, so an oxidizing agent or a pre-activated iodine source is required.[4]
-
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the ethyl anthranilate ring attacks the iodine electrophile. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][5]
-
Deprotonation and Re-aromatization: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic system and yielding the final iodinated product.[3][5]
Causality of Regioselectivity
The substitution pattern on the ethyl anthranilate ring is not random; it is dictated by the electronic properties of the existing substituents: the amino (-NH₂) group and the ethyl ester (-COOEt) group.
-
Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen, which can be donated into the ring through resonance. It strongly directs incoming electrophiles to the positions ortho and para to it.
-
Ethyl Ester Group (-COOEt): This is a deactivating group, withdrawing electron density from the ring via induction and resonance, and acts as a meta-director.
In the case of ethyl anthranilate, the potent activating and directing effect of the amino group overwhelmingly governs the reaction's regiochemistry. Therefore, the electrophilic iodine will be directed primarily to the position para to the amino group (C4) to minimize steric hindrance, with the ortho position (C6) being a potential minor product. Iodination at the C5 or C3 positions, which are meta to the amine, is generally not observed under standard EAS conditions. Several iodination reagents yield products with high para regioselectivity on aniline derivatives.[6]
Experimental Protocols for the Iodination of Ethyl Anthranilate
Two robust and widely applicable methods are presented below. The choice of method may depend on reagent availability, scale, and desired reaction conditions.
Method A: Iodination using Iodine Monochloride (ICl)
Principle: Iodine monochloride is a highly effective interhalogen reagent for iodinating aromatic compounds.[7] The bond is polarized (Iδ⁺—Clδ⁻), making the iodine atom sufficiently electrophilic to be attacked by activated aromatic rings. This method is adapted from a well-established procedure for the iodination of anthranilic acid and offers high yields and reliability.[8]
Data Presentation: Reagents and Materials
| Reagent/Material | Formula/Type | Quantity (for 10 mmol scale) | Purpose |
| Ethyl Anthranilate | C₉H₁₁NO₂ | 1.65 g (10.0 mmol) | Starting Material |
| Iodine Monochloride (ICl) | ICl | 1.62 g (10.0 mmol) | Iodinating Agent |
| Glacial Acetic Acid | CH₃COOH | ~30 mL | Solvent |
| Sodium Thiosulfate (aq.) | Na₂S₂O₃ | 5% w/v solution | Quench excess ICl |
| Sodium Bicarbonate (aq.) | NaHCO₃ | Saturated solution | Neutralize acid |
| Ethyl Acetate | C₄H₈O₂ | ~100 mL | Extraction Solvent |
| Brine | NaCl (aq.) | Saturated solution | Wash organic layer |
| Anhydrous Magnesium Sulfate | MgSO₄ | ~5 g | Drying Agent |
| Standard Glassware | - | - | Reaction vessel, funnel, etc. |
| Magnetic Stirrer/Stir Bar | - | - | Agitation |
| Ice Bath | - | - | Temperature Control |
Experimental Protocol: Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.65 g (10.0 mmol) of ethyl anthranilate in 20 mL of glacial acetic acid. Stir until a homogeneous solution is formed. Cool the flask in an ice bath to 10-15 °C.
-
Reagent Addition: In a separate beaker, carefully dissolve 1.62 g (10.0 mmol) of iodine monochloride in 10 mL of glacial acetic acid. Caution: ICl is corrosive and moisture-sensitive; handle in a fume hood. Using a dropping funnel, add the ICl solution dropwise to the stirred ethyl anthranilate solution over 20-30 minutes, ensuring the internal temperature does not exceed 25 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The product spot should be significantly less polar than the starting material.
-
Work-up: Pour the reaction mixture into a beaker containing 100 mL of ice-water. A precipitate may form. Add 5% aqueous sodium thiosulfate solution dropwise until the characteristic brown color of iodine disappears.
-
Neutralization and Extraction: Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a solid.
-
Purification: Purify the crude solid by recrystallization from ethanol/water or by flash column chromatography on silica gel to obtain the desired ethyl 4-iodoanthranilate.
Method B: Iodination using N-Iodosuccinimide (NIS)
Principle: N-Iodosuccinimide (NIS) is a crystalline, easy-to-handle, and mild source of electrophilic iodine.[9] For activated substrates like anilines, the reaction often proceeds efficiently at room temperature. The regioselectivity of NIS iodination on anilines can be influenced by the solvent system; polar solvents strongly favor para-substitution, which is the desired outcome for this synthesis.[10][11]
Data Presentation: Reagents and Materials
| Reagent/Material | Formula/Type | Quantity (for 10 mmol scale) | Purpose |
| Ethyl Anthranilate | C₉H₁₁NO₂ | 1.65 g (10.0 mmol) | Starting Material |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 2.25 g (10.0 mmol) | Iodinating Agent |
| Acetonitrile (MeCN) | CH₃CN | ~40 mL | Solvent |
| Sodium Thiosulfate (aq.) | Na₂S₂O₃ | 5% w/v solution | Quench excess NIS/I₂ |
| Dichloromethane (DCM) | CH₂Cl₂ | ~100 mL | Extraction Solvent |
| Brine | NaCl (aq.) | Saturated solution | Wash organic layer |
| Anhydrous Sodium Sulfate | Na₂SO₄ | ~5 g | Drying Agent |
| Standard Glassware | - | - | Reaction vessel, funnel, etc. |
| Magnetic Stirrer/Stir Bar | - | - | Agitation |
Experimental Protocol: Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 1.65 g (10.0 mmol) of ethyl anthranilate in 40 mL of acetonitrile. Stir to create a clear solution.
-
Reagent Addition: Add 2.25 g (10.0 mmol) of N-Iodosuccinimide to the solution in one portion. The reaction is typically exothermic and the color may darken.
-
Reaction: Stir the mixture at room temperature for 3-6 hours. Monitor the consumption of the starting material by TLC. If the reaction is sluggish, catalytic amounts of an acid like trifluoroacetic acid (TFA) can be added to activate the NIS.[9]
-
Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer with 5% aqueous sodium thiosulfate (2 x 25 mL) to remove any residual iodine and succinimide by-product, followed by water (25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to afford the crude product.
-
Purification: Purify the crude material as described in Method A (recrystallization or column chromatography).
Product Characterization
Accurate characterization is essential to confirm the structure, regiochemistry, and purity of the final product, ethyl 4-iodoanthranilate.
Data Presentation: Predicted ¹H NMR Spectral Data for Ethyl 4-iodoanthranilate (Spectrum recorded in CDCl₃ at 400 MHz)
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment (Proton) | Integration | Causality of Signal |
| ~7.95 | Doublet (d) | Ar-H (H5) | 1H | This proton is ortho to the electron-withdrawing ester group and shows a characteristic downfield shift. It is coupled only to H6. |
| ~7.50 | Doublet of doublets (dd) | Ar-H (H3) | 1H | This proton is ortho to the iodine and meta to the amine. It is coupled to both H5 and H6, resulting in a doublet of doublets. |
| ~6.60 | Doublet (d) | Ar-H (H6) | 1H | This proton is ortho to the strongly electron-donating amino group, causing a significant upfield shift. It is coupled only to H5. |
| ~4.80 | Broad singlet | -NH₂ | 2H | The chemical shift of amine protons is variable and they often appear as a broad signal due to hydrogen bonding and exchange. |
| ~4.35 | Quartet (q) | -OCH₂ CH₃ | 2H | These protons are adjacent to three equivalent methyl protons, resulting in a quartet signal (n+1 rule). |
| ~1.40 | Triplet (t) | -OCH₂CH₃ | 3H | These protons are adjacent to two equivalent methylene protons, resulting in a triplet signal. |
-
Mass Spectrometry (MS): Will confirm the molecular weight (C₉H₁₀INO₂ = 291.07 g/mol ) and show the characteristic isotopic pattern for a molecule containing one iodine atom.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretches (~3300-3500 cm⁻¹), the C=O stretch of the ester (~1700 cm⁻¹), and C-I stretches in the fingerprint region.
Trustworthiness: Troubleshooting and Field-Proven Insights
-
Issue: Formation of Di-iodinated Product: The ethyl anthranilate ring is highly activated, and di-substitution (likely at the C4 and C6 positions) can occur.
-
Solution: Use a strict 1.0:1.0 stoichiometry of the iodinating agent to the substrate. Adding the iodinating agent slowly at a lower temperature can also improve selectivity for the mono-iodinated product.
-
-
Issue: Low Reaction Yield:
-
Causality & Solution: This can result from incomplete reaction or degradation. Ensure reagents are pure; NIS, in particular, should be protected from light and moisture. If using NIS on a less-activated substrate, the addition of a catalytic amount of acid is crucial for activating the reagent.[12]
-
-
Issue: Persistent Color in Product: A purple or brown tint in the final product indicates residual iodine.
-
Solution: Ensure a thorough wash with aqueous sodium thiosulfate during the work-up. An additional wash may be necessary. If the color persists after recrystallization, a small amount of activated carbon can be used during the recrystallization process, though this may reduce yield.
-
References
- 1. Synthesis and evaluation of novel radioiodinated anthranilate derivatives for in vivo imaging of vascular endothelial growth factor receptor with single-photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 5. idc-online.com [idc-online.com]
- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. | Semantic Scholar [semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of Ethyl 2-amino-5-iodobenzoate
This guide provides an in-depth overview of the essential safety and handling precautions for Ethyl 2-amino-5-iodobenzoate (CAS No. 268568-11-2), a key intermediate in various synthetic applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of understanding, enabling you to work safely and effectively with this compound. The protocols and recommendations herein are grounded in established safety data and best laboratory practices.
Compound Identification and Physicochemical Properties
A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical characteristics. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 268568-11-2 | [1][2][3][4][5] |
| Molecular Formula | C9H10INO2 | [1][2][5] |
| Molecular Weight | 291.09 g/mol | [2] |
| Appearance | Cream to pale brown or pale-yellow solid, crystals, or powder | [1][2] |
| Melting Point | 67.0-73.0 °C | [1] |
| Purity | Typically ≥98.0% | [1][2] |
| Storage | Room temperature, in a dry, cool, and well-ventilated place. Keep container tightly closed. | [5][6][7] |
Note: The data presented is typical and may vary slightly between suppliers.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Understanding its specific hazards is critical for implementing appropriate safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
GHS Pictograms:
Signal Word: Warning [8]
Hazard Statements:
These classifications underscore the primary routes of exposure and the main health risks associated with this compound. The causality is clear: direct contact with the skin or eyes can lead to irritation, and inhalation of the dust can irritate the respiratory tract. Therefore, all handling procedures must be designed to prevent these exposures.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and personal protective equipment.
Engineering Controls: The First Line of Defense
Engineering controls are modifications to the laboratory environment that reduce or eliminate hazards at their source. For this compound, these are non-negotiable:
-
Fume Hood: All weighing and handling of this compound should be conducted in a certified chemical fume hood.[10] This is to control the inhalation hazard posed by the powder form of the substance.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any airborne particles.[6][10]
-
Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation where the compound is handled.[6][7] Their location should be clearly marked.
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential to protect the user from exposure when engineering controls cannot completely eliminate the risk. The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side-shields are mandatory.[8][10] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility data for the specific glove type. Contaminated gloves must be disposed of properly after use.[10]
-
Lab Coat/Gown: A long-sleeved, impervious lab coat or gown should be worn to protect the skin and clothing from contamination.[8][10]
-
-
Respiratory Protection: If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator may be necessary. For powders, a respirator with a particulate filter (e.g., N95 or P100) is appropriate.[8][10]
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: Workflow for PPE selection and use.
Safe Handling, Storage, and Disposal
Adherence to strict protocols during handling, storage, and disposal is paramount to ensuring a safe laboratory environment.
Handling
-
Avoid all direct contact with the substance.[6]
-
Do not breathe dust.[6] The fine, crystalline nature of the solid can lead to easy aerosolization.
-
Wash hands thoroughly after handling, even if gloves were worn.[6][7]
Storage
-
Keep the container tightly sealed to prevent moisture absorption and contamination.[6][7]
-
Store away from incompatible materials, such as strong oxidizing agents.[6][7]
Disposal
-
Dispose of waste material and contaminated packaging in accordance with all applicable federal, state, and local regulations.[6][8]
-
Do not dispose of down the drain or into the environment.[11]
-
Contaminated materials, such as gloves and absorbent pads, should be treated as hazardous waste.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and correct response is crucial to mitigate harm.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[6][8] If skin irritation occurs, get medical advice/attention.[6][8]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6][8] If you feel unwell, call a poison center or doctor.[6]
-
Ingestion: Clean mouth with water and get medical attention. Do not induce vomiting.[6][10]
Spill Response
For any spill, the first step is to ensure the safety of all personnel. For minor spills, trained laboratory personnel can perform cleanup. For major spills, evacuate the area and contact your institution's emergency response team.
The following diagram outlines a general procedure for a minor spill of this compound.
References
- 1. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. strem.com [strem.com]
- 3. This compound | 268568-11-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. newblue.lookchem.com [newblue.lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. echemi.com [echemi.com]
- 9. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Starting material for heterocyclic compound synthesis
An In-Depth Technical Guide to Starting Materials for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures underpinning the therapeutic effects of a vast array of pharmaceuticals and the functional properties of countless advanced materials. The strategic selection of appropriate starting materials is arguably the most critical determinant in the successful synthesis of these complex molecular architectures. This guide provides an in-depth exploration of the core principles and practical considerations governing the choice of starting materials for heterocyclic synthesis. Moving beyond a simple catalog of reagents, we will delve into the causal relationships between the structure of a precursor and the outcome of a reaction, offering field-proven insights to inform experimental design. This document is structured to serve as a self-validating system, where the logic of each synthetic approach is made transparent through mechanistic understanding and supported by authoritative references.
Introduction: The Strategic Imperative of Starting Material Selection
The vast chemical space occupied by heterocyclic compounds necessitates a synthetic approach that is both versatile and rigorously logical. The choice of starting material is not merely a matter of selecting a molecule with the requisite atoms; it is about choosing a substrate with the ideal electronic and steric properties to facilitate the desired bond-forming events. A well-chosen starting material can streamline a synthesis, increase yields, and minimize the formation of side products. Conversely, a poorly considered choice can lead to a cascade of experimental challenges.
This guide will focus on the most widely employed and versatile starting materials, categorized by the nature of the reactive intermediates they generate and the types of heterocyclic rings they are best suited to form. We will explore the underlying principles of their reactivity and provide detailed, validated protocols for their application.
The Workhorses: 1,3-Dicarbonyl Compounds and Their Equivalents
One of the most robust and widely utilized strategies for the synthesis of five- and six-membered heterocycles is the use of 1,3-dicarbonyl compounds and their synthetic equivalents. The power of this class of starting materials lies in their ability to act as bielectrophiles and to readily form nucleophilic enolates.
The Chemistry of 1,3-Dicarbonyls
The carbon atom situated between the two carbonyl groups of a 1,3-dicarbonyl compound is particularly acidic due to the ability of both carbonyl groups to stabilize the resulting carbanion through resonance. This property allows for easy deprotonation to form a highly reactive enolate, a potent nucleophile. Furthermore, the two carbonyl carbons are themselves electrophilic, making the 1,3-dicarbonyl system a versatile building block capable of reacting with a wide range of dinucleophiles.
Hantzsch Pyridine Synthesis
A classic example that beautifully illustrates the utility of 1,3-dicarbonyl compounds is the Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881. This one-pot multicomponent reaction combines an aldehyde, two equivalents of a β-ketoester (a type of 1,3-dicarbonyl), and an ammonia source to afford a dihydropyridine, which can then be oxidized to the corresponding pyridine.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
Objective: To synthesize diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium hydroxide (25% aqueous solution, 2 mL)
-
Ethanol (10 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and ethanol.
-
Stir the mixture at room temperature and add the ammonium hydroxide solution dropwise.
-
After the addition is complete, heat the mixture to reflux for 3 hours.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is another cornerstone of heterocyclic chemistry that often utilizes α-amino-ketones, which can be generated in situ from 1,3-dicarbonyl compounds. This reaction involves the condensation of an α-amino-ketone with a β-ketoester or another 1,3-dicarbonyl compound.
Experimental Protocol: Knorr Pyrrole Synthesis
Objective: To synthesize diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
Materials:
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Sodium nitrite (1.38 g, 20 mmol)
-
Glacial acetic acid (10 mL)
-
Zinc dust (2.6 g, 40 mmol)
Procedure:
-
Dissolve ethyl acetoacetate in glacial acetic acid in a 100 mL flask, and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water. Stir for 30 minutes at 0°C. This step forms the α-oximino-β-ketoester.
-
To the stirred solution, add zinc dust portion-wise, keeping the temperature below 10°C. This reduces the oxime to the corresponding amine.
-
After the addition of zinc is complete, stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into 100 mL of ice-water. The pyrrole derivative will precipitate.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol.
Caption: Workflow for the Knorr Pyrrole Synthesis.
Building Blocks with Activated Double Bonds: Enamines and Enol Ethers
Enamines and enol ethers are powerful nucleophiles that serve as versatile starting materials for the synthesis of a wide variety of heterocyclic systems. Their enhanced nucleophilicity compared to simple alkenes allows them to readily react with a range of electrophiles.
Reactivity Profile
The nitrogen atom in an enamine and the oxygen atom in an enol ether donate electron density to the double bond, making the β-carbon atom nucleophilic. This allows for facile reaction with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a straightforward method for preparing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. For thiophene synthesis, a 1,4-dicarbonyl is treated with a sulfurizing agent such as Lawesson's reagent or phosphorus pentasulfide. While not starting with an enamine or enol ether, the mechanism proceeds through an enol intermediate.
Experimental Protocol: Paal-Knorr Thiophene Synthesis
Objective: To synthesize 2,5-dimethylthiophene from acetonylacetone (a 1,4-dicarbonyl).
Materials:
-
Acetonylacetone (hexane-2,5-dione) (1.14 g, 10 mmol)
-
Lawesson's reagent (2.02 g, 5 mmol)
-
Toluene (20 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve acetonylacetone and Lawesson's reagent in toluene.
-
Heat the mixture to reflux for 2 hours. The reaction can be monitored by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove any insoluble byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 2,5-dimethylthiophene.
Caption: Paal-Knorr Thiophene Synthesis Pathway.
Harnessing Strain and Reactivity: Small Ring Heterocycles as Starting Materials
Three- and four-membered heterocycles, such as epoxides, aziridines, and oxetanes, are excellent starting materials for the synthesis of larger, more complex heterocyclic systems. Their inherent ring strain makes them susceptible to ring-opening reactions by a variety of nucleophiles, providing a powerful tool for introducing functional groups and building molecular complexity.
Ring-Opening of Epoxides
Epoxides (oxiranes) are readily available and undergo regioselective and stereospecific ring-opening reactions with a wide range of nucleophiles, including amines, alkoxides, and organometallic reagents. This provides a reliable method for the synthesis of β-functionalized alcohols, which are valuable precursors for a variety of other heterocycles.
Experimental Protocol: Ring-Opening of an Epoxide with an Amine
Objective: To synthesize 2-(benzylamino)ethanol from styrene oxide and benzylamine.
Materials:
-
Styrene oxide (1.20 g, 10 mmol)
-
Benzylamine (1.07 g, 10 mmol)
-
Methanol (20 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve styrene oxide and benzylamine in methanol.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 2-(benzylamino)ethanol.
Conclusion and Future Outlook
The selection of starting materials is a critical, multifaceted decision in the design of any synthetic route towards a heterocyclic target. A deep understanding of the reactivity of common building blocks, such as 1,3-dicarbonyls, enamines, and strained heterocycles, is essential for any practicing chemist in the field. The examples provided in this guide represent a small fraction of the vast and ever-expanding toolbox available to synthetic chemists. As our understanding of chemical reactivity deepens and new synthetic methods are developed, the range of accessible starting materials and the efficiency with which we can construct complex heterocyclic architectures will undoubtedly continue to grow.
Ethyl 2-amino-5-iodobenzoate: A Cornerstone Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical synthons, halogenated aromatic compounds have emerged as particularly valuable intermediates. This guide provides an in-depth technical exploration of Ethyl 2-amino-5-iodobenzoate, a trifunctional scaffold that has become indispensable in medicinal chemistry. We will dissect its synthesis, physicochemical properties, and, most critically, its strategic application as a versatile building block. Through detailed protocols, mechanistic explanations, and workflow visualizations, this document aims to equip researchers with the expert insights required to effectively leverage this powerful intermediate in the construction of complex, biologically active molecules.
Introduction: The Strategic Value of Trifunctional Synthons
The design of efficient and modular synthetic routes is a core objective in pharmaceutical development. Success often hinges on the use of "building blocks" that offer multiple points for diversification, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR). This compound (C₉H₁₀INO₂) is a premier example of such a synthon. Its structure is deceptively simple, yet it masterfully combines three distinct and orthogonally reactive functional groups on a single phenyl ring: an amino group, an ethyl ester, and an iodine atom. This unique arrangement provides a pre-defined framework that medicinal chemists can exploit to introduce complexity and tailor molecular properties with remarkable precision. The iodine atom, in particular, serves as a versatile "handle" for modern cross-coupling reactions, making this compound a gateway to a vast chemical space of potential drug candidates.
Physicochemical Properties & Characterization
A thorough understanding of a building block's physical properties is critical for its effective use in synthesis, including planning reaction conditions and purification strategies.
| Property | Value | Reference |
| CAS Number | 268568-11-2 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀INO₂ | [1][2][4] |
| Molecular Weight | 291.09 g/mol | [1][4] |
| Appearance | Pale-yellow to cream or pale brown solid/crystalline powder | [1][2] |
| Melting Point | 67-73 °C | [2][4] |
| Purity | Typically ≥98% | [2][4] |
| IUPAC Name | This compound | [2][4] |
| Synonyms | Ethyl 5-iodoanthranilate, 2-Amino-5-iodobenzoic acid ethyl ester | [4][5] |
Storage & Stability: This compound should be stored in a cool, dry place away from light and incompatible materials. While not noted as exceptionally sensitive, standard laboratory practice for aromatic amines and iodides is recommended to prevent degradation.
Synthesis of this compound
The most common and economically viable route to this compound involves the direct electrophilic iodination of the readily available starting material, ethyl anthranilate (ethyl 2-aminobenzoate).
Synthetic Workflow
The workflow involves the activation of molecular iodine by an oxidizing agent to generate an electrophilic iodine species, which then attacks the electron-rich aromatic ring.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the iodination of aminobenzoic acids.[6]
Materials:
-
Ethyl 2-aminobenzoate (1 equivalent)
-
Acetic Acid (solvent)
-
Molecular Iodine (I₂) (0.5 equivalents)
-
30% Hydrogen Peroxide (H₂O₂) (2.5 equivalents)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-aminobenzoate in acetic acid.
-
Reagent Addition: To this solution, add molecular iodine. Stir until a homogenous mixture is formed.
-
Iodination: Slowly add the 30% hydrogen peroxide solution dropwise to the stirring mixture. The reaction is typically exothermic; maintain the temperature with a water bath if necessary.
-
Monitoring: Stir the reaction at room temperature for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine (the dark color will disappear).
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound.
Mechanistic Rationale (E-E-A-T)
-
Causality of Reagent Choice: The combination of molecular iodine (I₂) and an oxidizing agent like hydrogen peroxide (H₂O₂) is crucial. H₂O₂ oxidizes I₂ to generate a more potent electrophilic iodine species (e.g., I⁺), which is necessary to attack the aromatic ring. Acetic acid serves as a polar protic solvent that can facilitate the reaction.
-
Regioselectivity: The iodination occurs specifically at the C5 position (para to the amino group). This is a classic example of electrophilic aromatic substitution governed by directing groups. The amino group (-NH₂) is a powerful activating and ortho-, para-directing group. The ethyl ester (-COOEt) is a deactivating, meta-directing group. The directing power of the amino group dominates, and while the ortho position (C3) is sterically hindered by the adjacent ester, the para position (C5) is open to attack, leading to highly regioselective iodination.
The Three Pillars of Reactivity: A Versatile Chemical Hub
The utility of this compound in medicinal chemistry stems from its three distinct functional groups, which can be addressed with high selectivity. This allows for a modular and strategic approach to molecular construction.
Caption: The three pillars of reactivity for this compound.
Pillar 1: The Iodine "Handle"
The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium, Copper). This makes it an ideal substrate for a wide array of powerful C-C and C-N bond-forming reactions that are foundational to modern drug synthesis.
-
Suzuki Coupling: Forms C(sp²)-C(sp²) bonds with boronic acids/esters.
-
Sonogashira Coupling: Forms C(sp²)-C(sp) bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: Forms C(sp²)-N bonds with amines.
-
Heck Coupling: Forms C(sp²)-C(sp²) bonds with alkenes.
Pillar 2: The Amino "Nucleophile"
The primary amine at the C2 position is a versatile nucleophile and a key interaction point.
-
Amide Bond Formation: It can be readily acylated to form amides, a common motif in drug molecules.
-
Diazotization: The amine can be converted to a diazonium salt, which is a gateway to a host of other functionalities via Sandmeyer-type reactions (e.g., installation of -Cl, -Br, -CN, -OH). A related compound undergoes this transformation to produce 2-chloro-5-iodobenzoic acid.[7]
Pillar 3: The Ethyl Ester "Pro-Acid"
The ethyl ester at the C1 position serves as a protected form of a carboxylic acid.
-
Hydrolysis: It can be easily saponified (hydrolyzed) under basic conditions to unmask the carboxylic acid. Carboxylic acids are critical functional groups in drug design, often serving as key hydrogen bond donors/acceptors or mimics of phosphate groups to interact with biological targets.
-
Amide Coupling: Once hydrolyzed, the resulting carboxylic acid is a prime substrate for amide bond formation with a diverse range of amines.
Application Workflow: Synthesis of a Substituted Benzamide
To illustrate the practical application of this building block, we present a representative two-step workflow: a Suzuki coupling at the iodine position followed by hydrolysis of the ester and subsequent amide coupling. This sequence is a common strategy for building complex scaffolds found in many kinase inhibitors and other targeted therapies.[8]
Workflow Diagram
Caption: A common 3-step sequence to generate complex benzamides.
Protocol for Step 1: Suzuki Coupling
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2M Sodium Carbonate (Na₂CO₃) solution (3 equivalents)
-
Toluene and Ethanol (solvent mixture, e.g., 4:1)
Procedure:
-
Inert Atmosphere: To a flask charged with a stir bar, add this compound, the arylboronic acid, and the palladium catalyst. Seal the flask with a septum.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed toluene/ethanol solvent mixture, followed by the degassed Na₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir overnight. Monitor by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Causality: An inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxygen. The base (Na₂CO₃) is required for the transmetalation step of the catalytic cycle. A mixed solvent system is often used to ensure all reactants are in solution.
Safety & Handling
As a chemical intermediate, this compound requires careful handling in a laboratory setting.
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4] Harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry environment.[8]
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic tool in the hands of a medicinal chemist. Its trifunctional nature provides an elegant and powerful platform for building molecular complexity through a series of robust and well-understood chemical transformations. By mastering the reactivity of its three pillars—the iodine handle, the amino nucleophile, and the ester pro-acid—researchers can efficiently navigate synthetic pathways to novel drug candidates. As the demand for new therapeutics continues to grow, the importance of versatile and intelligently designed building blocks like this compound will only increase, solidifying its role as a cornerstone of modern pharmaceutical synthesis.
References
- 1. strem.com [strem.com]
- 2. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | 268568-11-2 [chemicalbook.com]
- 4. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 7. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 2-amino-5-iodobenzoate with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Amines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] This palladium-catalyzed transformation is particularly instrumental in the synthesis of biaryl scaffolds, which are ubiquitous in active pharmaceutical ingredients (APIs).[1] Ethyl 2-amino-5-iodobenzoate is a valuable building block in this context. The presence of the amino and ester functionalities provides handles for further molecular elaboration, while the carbon-iodine bond offers a reactive site for cross-coupling. The resulting 2-amino-5-arylbenzoate derivatives are key intermediates in the synthesis of a diverse range of complex molecules, including pharmaceuticals and advanced materials.
This document provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It delves into the mechanistic underpinnings of the reaction, offers a detailed and robust experimental protocol, and provides troubleshooting guidance to navigate potential challenges.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[2][3] Understanding this cycle is paramount for rational optimization and troubleshooting.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound.[4] This step forms a Pd(II) intermediate and is often the rate-determining step.[1] The high reactivity of the C-I bond makes this compound an excellent substrate for this transformation.[5]
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center.[3] The presence of a base is crucial for this step.[6] The base activates the organoboron species, typically by forming a more nucleophilic boronate complex, which then readily undergoes transmetalation.[6][7]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
The Critical Role of Reagents
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent.
| Reagent Category | Examples | Role and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-iPr | The choice of catalyst is critical. Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) complex. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require in-situ formation of the active catalyst with a phosphine ligand.[2] Buchwald and PEPPSI-type precatalysts are often highly active, especially for challenging substrates.[2] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich substrates like anilines, bulky, electron-rich phosphine ligands or NHCs are often necessary to promote efficient reaction.[8][9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KF | The base activates the boronic acid for transmetalation.[6] The choice of base can significantly impact the reaction rate and yield.[6] Carbonates and phosphates are commonly used and are often effective.[6] The base should be anhydrous and finely ground for optimal reactivity.[8] |
| Solvent | Toluene, Dioxane, DMF, THF, often with water | A mixed solvent system is frequently employed to dissolve both the organic reactants and the inorganic base.[5] Thoroughly degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.[8] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)
-
Base (e.g., K₂CO₃, 2–3 equiv)
-
Anhydrous and degassed solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[5]
-
Establish Inert Atmosphere: Seal the flask with a septum and thoroughly degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) for at least three cycles.[8]
-
Solvent Addition: Add the degassed solvent system via syringe. A common mixture is toluene/ethanol/water.[5]
-
Reaction Execution: Heat the reaction mixture to 80–100 °C with vigorous stirring.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Workup: After the reaction is complete, cool the mixture to room temperature.[5]
-
Aqueous Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired ethyl 2-amino-5-arylbenzoate.[5]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient base- Presence of oxygen- Poor quality reagents | - Use a fresh batch of catalyst or a different precatalyst system.[10]- Screen different bases such as Cs₂CO₃ or K₃PO₄. Ensure the base is anhydrous and finely powdered.[8]- Thoroughly degas solvents and maintain a strict inert atmosphere.[8]- Ensure all reagents are pure and solvents are anhydrous.[8] |
| Significant Homocoupling of Boronic Acid | - Presence of oxygen oxidizing Pd(0) to Pd(II) | - Rigorously exclude oxygen from the reaction. Perform multiple freeze-pump-thaw cycles on the solvent.[8] |
| Protodeboronation (Loss of Boronic Acid) | - Presence of water or other proton sources | - Use anhydrous solvents and reagents. While some water can be beneficial, excess water can be detrimental.[8] |
| Difficulty in Product Purification | - Residual palladium catalyst | - Treat the crude product with activated carbon or use scavenger resins with thiol groups to remove residual palladium.[9] Filtration through Celite can also be effective.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
The Versatile Hub: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-Amino-5-iodobenzoate
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. Ethyl 2-amino-5-iodobenzoate stands out as a particularly valuable building block. Its unique trifecta of functionalities—an activating amino group, a versatile ester handle, and a highly reactive iodo group—positions it as an ideal substrate for a suite of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these powerful transformations, offering not just protocols but also the underlying mechanistic principles and field-proven insights to empower your synthetic endeavors.
The inherent reactivity of the carbon-iodine bond makes this substrate particularly amenable to oxidative addition to a palladium(0) center, often the rate-determining step in many cross-coupling catalytic cycles. This high reactivity allows for milder reaction conditions compared to its bromo or chloro analogs, broadening the functional group tolerance and often leading to higher yields.
The Power of Palladium: A Mechanistic Overview
At the heart of these transformations lies the elegant dance of the palladium catalyst through a catalytic cycle. While variations exist for each named reaction, the fundamental steps generally involve the oxidative addition of the aryl iodide to a Pd(0) species, followed by a key bond-forming step (transmetalation or migratory insertion), and concluding with reductive elimination to release the product and regenerate the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures, which are prevalent in pharmaceuticals. The coupling of this compound with various aryl or heteroaryl boronic acids provides a direct route to a diverse library of 5-aryl-2-aminobenzoate derivatives.
Mechanistic Considerations
The key transmetalation step, where the organic group is transferred from boron to palladium, is facilitated by a base. The choice of base and solvent system is crucial to activate the boronic acid and ensure solubility of all components. The electron-donating amino group on the this compound substrate can influence the electronic properties of the palladium center, potentially affecting the rates of the catalytic cycle steps.
Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 6 | ~95 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | ~85 |
Note: Yields are representative and based on similar substrates. Optimization may be necessary.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid using conventional heating.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (degassed, 4:1 mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture. Then, add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mizoroki-Heck Reaction: Crafting C(sp²)-C(sp²) Double Bonds
The Heck reaction offers a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[2] Coupling this compound with various alkenes, such as acrylates or styrenes, yields valuable intermediates with extended conjugation.
Mechanistic Considerations
The Heck reaction proceeds via migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination to form the double bond and a palladium-hydride species. The base in the reaction is crucial for regenerating the Pd(0) catalyst from this palladium-hydride intermediate. The regioselectivity of the alkene insertion is a key consideration.
Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | ~88 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 120 | 10 | ~85 |
| 3 | n-Butyl acrylate | Herrmann's Catalyst (1) | - | K₂CO₃ (2) | NMP | 110 | 8 | ~92 |
Note: Yields are representative and based on similar substrates. Optimization may be necessary.
Detailed Protocol: Heck Reaction
This protocol provides a general procedure for the Heck coupling of this compound with an acrylate.
Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.
-
Reagent Addition: Add anhydrous DMF, followed by triethylamine and then ethyl acrylate via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Sonogashira Coupling: Introducing the Alkyne Motif
The Sonogashira reaction is an exceptionally efficient method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[3][4] This reaction introduces a rigid and linear alkyne linker, a valuable structural motif in medicinal chemistry and materials science.
Mechanistic Considerations
The Sonogashira coupling uniquely employs a dual catalytic system, typically involving a palladium catalyst and a copper(I) co-catalyst. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. The amine base is essential for both the formation of the copper acetylide and the regeneration of the Pd(0) catalyst. Copper-free versions of this reaction have also been developed.[3]
Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 6 | ~92 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine (3) | DMF | 50 | 4 | ~95 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 12 | ~88 |
Note: Yields are representative and based on similar substrates. Optimization may be necessary.
Detailed Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add degassed solvent (THF or DMF) and triethylamine. Stir for 5-10 minutes at room temperature. Then, add the terminal alkyne dropwise.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and stir until completion, monitoring by TLC.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method for the formation of C(sp²)-N bonds.[5][6] This reaction is invaluable for accessing N-aryl and N-heteroaryl derivatives of ethyl 2-aminobenzoate, which are key intermediates in the synthesis of pharmaceuticals and other functional molecules.[2]
Mechanistic Considerations
This reaction involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[7][8] The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphine ligands often being required to promote the reductive elimination step and prevent side reactions like β-hydride elimination.[5]
Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 16 | ~90 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 12 | ~94 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 18 | ~87 |
Note: Yields are representative and based on similar substrates. Optimization may be necessary.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an amine.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide, K₃PO₄, Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or in a Schlenk tube under an inert atmosphere, combine this compound, the palladium source, the ligand, and the base.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine (if it is a liquid).
-
Reaction: Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound serves as an exemplary substrate for a range of palladium-catalyzed cross-coupling reactions. Its inherent reactivity and multiple functional handles make it a powerful tool for the rapid construction of molecular complexity. By understanding the mechanistic nuances and leveraging the optimized protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently generate diverse libraries of substituted 2-aminobenzoate derivatives, accelerating the discovery and development of new pharmaceuticals and advanced materials.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN111732521A - Preparation method of ethyl p-aminobenzoate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Sonogashira Coupling of Ethyl 2-Amino-5-Iodobenzoate with Terminal Alkynes
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][3] These attributes have established it as an indispensable tool in the synthesis of complex natural products, pharmaceuticals, and advanced organic materials.[4][5][6][7]
This guide focuses on a specific, high-value application: the coupling of Ethyl 2-amino-5-iodobenzoate with various terminal alkynes. The resulting products, substituted ethyl 2-amino-5-alkynylbenzoates, are versatile intermediates. The strategic placement of the amino, ester, and alkyne functionalities provides three distinct points for further chemical elaboration, making them highly valuable building blocks for drug discovery and the development of novel functional materials. The choice of an aryl iodide as the coupling partner is deliberate; the carbon-iodine bond is the most reactive among the common halides (I > OTf > Br > Cl), often allowing for high efficiency under mild conditions, including room temperature.[8]
The Catalytic Engine: Mechanism and Rationale
Understanding the "why" behind the reaction components is critical for successful execution and troubleshooting. The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][6][9]
The Dual-Metal Catalytic Cycle
The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the main catalytic loop.
-
Palladium Cycle (The Cross-Coupling Core):
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is typically the rate-limiting step for less reactive halides, but is facile for aryl iodides.[10]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers its alkynyl group to the palladium center, displacing the iodide. The precise mechanism of this step is complex and a subject of ongoing study.[11]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final alkynylated product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[10]
-
-
Copper Cycle (The Alkyne Activator):
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[12]
-
Deprotonation: An amine base deprotonates the alkyne, forming a key copper(I) acetylide intermediate.[8][12][13] This species is now primed to participate in the transmetalation step of the palladium cycle.
-
Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the coupling of this compound with a generic terminal alkyne. It is critical to perform this reaction under an inert atmosphere to prevent catalyst degradation and undesirable side reactions.[8][14]
Materials & Reagents:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne, etc.)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) Iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Standard Schlenk line or glovebox equipment
-
TLC plates, ethyl acetate, hexanes
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (to make a ~0.2 M solution based on the aryl iodide) and triethylamine (2.0 equiv). Stir the resulting suspension for 10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10-20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-12 hours. Gentle heating (40-60 °C) may be required for less reactive alkynes.[15]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride (to remove copper salts), water, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Data & Parameter Optimization
The success of the Sonogashira coupling hinges on the careful selection of each component. The following table provides a summary of key parameters and the scientific rationale behind their selection, empowering researchers to adapt the protocol to their specific needs.
| Parameter | Recommended Choice | Rationale & Field-Proven Insights |
| Aryl Halide | Ethyl 2-amino-5-iodo benzoate | The C-I bond is the most reactive, enabling mild reaction conditions (often room temp) and reducing the likelihood of side reactions compared to bromides or chlorides.[8] |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Air-stable Pd(II) precatalyst that is reduced in situ. Pd(PPh₃)₄ can also be used but is more sensitive to air.[1][14] |
| Cu Co-catalyst | CuI (2-5 mol%) | Essential for activating the alkyne.[13] Use a fresh bottle of CuI, as it can oxidize over time, leading to reaction failure.[8][14] The primary cause of the undesirable alkyne homocoupling (Glaser coupling) is the presence of oxygen with the copper catalyst.[14] |
| Base | Triethylamine (TEA) | Serves a dual purpose: deprotonates the alkyne and neutralizes the HI byproduct.[13] Must be anhydrous, as water can interfere with the catalytic cycle.[14] |
| Solvent | THF or DMF (degassed) | Must be anhydrous and rigorously degassed. Oxygen is detrimental, causing catalyst decomposition (palladium black) and promoting Glaser coupling.[8][14] While common, THF can anecdotally promote the formation of palladium black in some systems.[16] |
| Temperature | Room Temperature to 50°C | The high reactivity of the aryl iodide allows for mild temperatures. Avoid excessive heat, which can lead to catalyst decomposition. |
| Alkyne Stoich. | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the more valuable aryl iodide and compensates for any potential homocoupling. |
Troubleshooting Common Issues
Even robust protocols can encounter challenges. A systematic approach to troubleshooting is key to overcoming them.
Caption: Figure 2: Troubleshooting Workflow for the Sonogashira Coupling
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Coupling to alkynes: the Sonogashira reaction [almerja.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in Sonogashira reactions. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
Heck Reaction Conditions for Ethyl 2-amino-5-iodobenzoate and Alkenes: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted olefins.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the specific application of the Heck reaction to Ethyl 2-amino-5-iodobenzoate. This substrate is a valuable building block, particularly for the synthesis of quinoline scaffolds and other pharmacologically relevant heterocycles.[2][3] This document delves into the mechanistic underpinnings of the reaction, offers optimized protocols, presents a comprehensive troubleshooting guide, and explains the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Introduction: The Strategic Importance of the Heck Reaction
Discovered independently by Tsutomu Mizoroki and Richard F. Heck in the early 1970s, the Heck reaction was a seminal development in carbon-carbon bond formation, a discovery for which Richard Heck was a co-recipient of the 2010 Nobel Prize in Chemistry.[1] It represents one of the most powerful methods for the vinylation of aryl halides. The reaction's significance lies in its broad functional group tolerance and its ability to construct complex molecular architectures from readily available starting materials.[4]
This compound is a particularly interesting substrate. As an anthranilate ester, its derivatives are precursors to a wide array of bioactive molecules.[5] The presence of an electron-donating amino group and an electron-withdrawing ester group on the aromatic ring, in addition to the reactive iodo-substituent, presents unique challenges and opportunities for catalyst and condition selection. The amino group, in particular, can potentially coordinate to the palladium catalyst, leading to inhibition, a common issue that must be addressed through careful ligand selection.[6]
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[7] Understanding this mechanism is crucial for rational optimization and troubleshooting. The generally accepted cycle involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and forms a square planar Aryl-Pd(II)-I complex.[8]
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[7]
-
β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, the alkylpalladium(II) intermediate must possess a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a hydrido-palladium complex and releasing the final product.[8] This step largely dictates the regioselectivity of the reaction.
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydrido-palladium complex undergoes reductive elimination. The base neutralizes the generated hydriodic acid (HI), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. [PDF] Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. scispace.com [scispace.com]
Buchwald-Hartwig amination using Ethyl 2-amino-5-iodobenzoate
An Application Guide to the Buchwald-Hartwig Amination of Ethyl 2-amino-5-iodobenzoate
Introduction: The Strategic Formation of C-N Bonds
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Developed through the seminal work of Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and their derivatives.[3] Its significance is particularly profound in the fields of pharmaceutical discovery and materials science, where the arylamine motif is a ubiquitous structural feature.[3]
This guide focuses on a specific, yet illustrative, application: the amination of this compound. This substrate is of particular interest due to its dual functionality. The presence of a primary amino group and an ester moiety offers multiple avenues for subsequent chemical elaboration, making it a valuable building block in the synthesis of complex molecules. However, these same functional groups—particularly the base-sensitive ester—present unique challenges that demand careful optimization of the reaction conditions. This document provides a deep dive into the reaction mechanism, a detailed experimental protocol, and critical insights for successfully navigating this transformation.
Mechanistic Underpinnings: The Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated catalytic cycle involving a palladium center.[1][4] Understanding this cycle is paramount for rational troubleshooting and optimization. The process is generally accepted to proceed through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][5][6]
-
Oxidative Addition : The cycle initiates with a coordinatively unsaturated Pd(0) complex, generated in situ from a palladium precatalyst (e.g., Pd₂(dba)₃). This active catalyst reacts with the aryl halide (this compound), cleaving the carbon-iodine bond and inserting the palladium to form a Pd(II) intermediate. The reactivity order for aryl halides is typically I > Br > Cl, making aryl iodides highly reactive substrates.[7]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. Subsequently, a stoichiometric amount of base deprotonates the coordinated amine, forming a palladium-amido complex and displacing the halide.[2][6] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cleave sensitive functional groups like esters.[4][8][9]
-
Reductive Elimination : This is the final, product-forming step. The arylamine product is formed via the creation of a new C-N bond, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[5] This step is often accelerated by the use of bulky, electron-rich phosphine ligands, which stabilize the palladium center and promote the desired bond formation.[1]
Caption: The catalytic cycle showing the key steps from catalyst activation to product formation.
Experimental Protocol: Amination of this compound
This protocol details a representative procedure for the coupling of this compound with morpholine. It is designed to be a robust starting point for further optimization.
Reagent & Materials Table
| Reagent | Formula | MW ( g/mol ) | Equiv. | Amount | Purpose |
| This compound | C₉H₁₀INO₂ | 291.09 | 1.0 | 291 mg (1.0 mmol) | Aryl Halide |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | 105 µL (1.2 mmol) | Amine Nucleophile |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 9.2 mg (0.01 mmol) | Palladium Precatalyst |
| XPhos | C₃₉H₅₃P | 560.81 | 0.04 | 22.4 mg (0.04 mmol) | Ligand |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 2.0 | 652 mg (2.0 mmol) | Base |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | - | 5 mL | Solvent |
Safety & Handling
-
This compound : Causes skin, eye, and respiratory irritation.[10]
-
Palladium Catalysts : Handle in a fume hood. Palladium compounds can be toxic and should be handled with care.
-
Cesium Carbonate : Hygroscopic and an irritant. Keep the container tightly closed.
-
Toluene : Flammable and toxic. Use in a well-ventilated fume hood.
-
General : Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All operations should be conducted under an inert atmosphere.
Step-by-Step Methodology
-
Vessel Preparation : An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of inert gas (Argon or Nitrogen) and allowed to cool to room temperature.
-
Reagent Addition : To the flask, add this compound (291 mg), Cesium Carbonate (652 mg), Pd₂(dba)₃ (9.2 mg), and XPhos (22.4 mg). Causality Note: Adding the solid reagents first under an inert atmosphere prevents degradation of the catalyst and ligand.
-
Atmosphere Purge : The flask is evacuated and backfilled with inert gas three times to ensure all oxygen is removed. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst and the phosphine ligand.
-
Solvent and Amine Addition : Anhydrous toluene (5 mL) is added via syringe, followed by morpholine (105 µL). The solvent must be anhydrous to prevent unwanted side reactions, such as hydrodehalogenation of the starting material.[1]
-
Reaction Execution : The flask is lowered into a preheated oil bath set to 100 °C. The reaction mixture is stirred vigorously for 12-24 hours.
-
Reaction Monitoring : Progress can be monitored by periodically taking small aliquots (via syringe under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material.
-
Work-Up : Once the reaction is complete, the flask is removed from the oil bath and allowed to cool to room temperature. The reaction is quenched by the addition of deionized water (10 mL).
-
Extraction : The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate (15 mL each). The combined organic layers are washed with brine (20 mL) to remove residual water.
-
Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : The crude residue is purified by flash column chromatography on silica gel to afford the pure arylamine product.
Caption: A flowchart outlining the key steps from reaction setup to product purification.
Critical Insights & Troubleshooting
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of reagents and conditions.
-
Choice of Base : The ethyl ester in the substrate is susceptible to hydrolysis (saponification) under strongly basic conditions. While sodium tert-butoxide (NaOt-Bu) is a common and effective base, its high basicity poses a risk. Milder inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are often the preferred choice for substrates with base-sensitive functional groups, providing a balance of sufficient reactivity and functional group tolerance.
-
Ligand Selection : The ligand is arguably the most important variable. Bulky, electron-rich dialkylbiaryl phosphines (like XPhos) or ferrocene-based ligands are essential for promoting the key reductive elimination step and preventing side reactions.[1][11] If yields are low, screening a panel of different ligands is a standard optimization strategy.[11]
-
Aryl Iodide Reactivity : While aryl iodides are highly reactive towards oxidative addition, the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor by forming stable, off-cycle palladium-iodide complexes.[7][12] If the reaction stalls, this could be a contributing factor.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd or ligand). 2. Insufficiently inert atmosphere. 3. Base is too weak for the specific amine. | 1. Use fresh catalyst/ligand from a reliable source. 2. Ensure proper degassing of solvent and rigorous use of inert atmosphere techniques. 3. Screen stronger bases (e.g., K₃PO₄), while monitoring for ester hydrolysis. |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of water or other protic impurities. 2. β-hydride elimination (if amine has β-hydrogens). | 1. Use rigorously dried, anhydrous solvents and reagents. 2. This is an inherent competing pathway but can sometimes be minimized by changing the ligand or temperature.[1] |
| Ester Hydrolysis | 1. Base is too strong (e.g., NaOt-Bu). 2. Reaction temperature is too high or time is too long. | 1. Switch to a milder base like Cs₂CO₃ or K₃PO₄. 2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Large-scale synthesis of drug precursors using Ethyl 2-amino-5-iodobenzoate
An In-Depth Guide to the Large-Scale Synthesis of Drug Precursors Utilizing Ethyl 2-amino-5-iodobenzoate
Authored by: A Senior Application Scientist
Abstract
This compound has emerged as a pivotal structural motif and a versatile building block in contemporary pharmaceutical development. Its unique trifunctional architecture—comprising a nucleophilic aromatic amine, a highly reactive aryl iodide, and a modifiable ethyl ester—renders it an ideal starting material for constructing complex molecular scaffolds. This guide provides an in-depth exploration of its application in the large-scale synthesis of high-value drug precursors, with a particular focus on palladium-catalyzed cross-coupling reactions. We will dissect the underlying chemical principles, present detailed and scalable protocols, and discuss critical considerations for transitioning these processes from the laboratory to an industrial scale. This document is intended for researchers, chemists, and process development professionals dedicated to the advancement of innovative therapeutics.
Introduction: The Strategic Importance of this compound
In the landscape of medicinal chemistry, the pursuit of efficient and scalable synthetic routes to novel therapeutics is paramount. This compound serves as a cornerstone precursor for a multitude of active pharmaceutical ingredients (APIs), particularly within the oncology pipeline. Its value lies in the strategic placement of its functional groups:
-
The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides, making it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. This site is the primary anchor for introducing molecular diversity.[1][2]
-
The Aromatic Amine: The amino group can act as a nucleophile or a directing group. It is frequently utilized in subsequent cyclization reactions to form heterocyclic systems, which are common cores of many targeted therapies.
-
The Ethyl Ester: This group provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce new pharmacophoric elements.[1]
This combination allows for the rapid assembly of complex molecules, making it a favored intermediate in the synthesis of targeted therapies like Poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.[3][4][5]
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
The workhorse reactions for derivatizing this compound are palladium-catalyzed cross-couplings. These reactions are renowned for their functional group tolerance, reliability, and scalability.[6][7]
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is the preeminent method for forming carbon-carbon bonds between sp²-hybridized carbons, creating the biaryl and heteroaryl structures prevalent in many APIs.[2][8][9]
Mechanism Insight: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and is highly efficient for aryl iodides.[9]
-
Transmetalation: In the presence of a base, the organic moiety from an organoboron compound (e.g., a boronic acid) is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst to continue the cycle.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Utility of Ethyl 2-amino-5-iodobenzoate in the Synthesis of Advanced Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1][3][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[1][4] Central to this effort is the availability of versatile chemical building blocks that enable the efficient construction of complex molecular architectures. Ethyl 2-amino-5-iodobenzoate has emerged as a highly valuable scaffold in medicinal chemistry.[5][6][7] Its unique trifunctional nature—an aniline amine, an ethyl ester, and a strategically placed iodine atom—provides a robust platform for generating diverse libraries of potential kinase inhibitors through powerful cross-coupling methodologies. This guide provides an in-depth exploration of its application, focusing on the mechanistic basis of its reactivity and detailed protocols for its use in synthesizing advanced kinase inhibitor cores.
The Molecular Advantage: Why this compound?
The efficacy of this compound as a synthetic precursor stems from its distinct functional handles, which can be manipulated with high chemoselectivity.
-
The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in palladium-catalyzed cross-coupling reactions. This high reactivity allows for facile oxidative addition to the palladium(0) catalyst under mild conditions, making it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[8] This position is the primary site for introducing molecular diversity.
-
The Aniline Amine: The primary amino group is a versatile nucleophile. It can be acylated, alkylated, or used as a key component in cyclization reactions to form heterocyclic cores (e.g., quinazolinones, benzimidazoles) that are prevalent in many FDA-approved kinase inhibitors.[5]
-
The Ethyl Ester: The ester group serves as a stable, yet modifiable, handle. It can be hydrolyzed to the corresponding carboxylic acid for further functionalization (e.g., amide bond formation) or can act as an important hydrogen bond acceptor in ligand-receptor interactions.
This combination allows for a modular and convergent approach to synthesis, where complex aryl or heteroaryl moieties are first installed via the iodo group, followed by elaboration of the amino or ester functions to complete the target molecule.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The cornerstone of this building block's utility lies in its application in palladium-catalyzed reactions to form key carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling is arguably the most critical of these transformations.
The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura reaction creates a C-C bond between an organoboron compound (typically a boronic acid) and an organic halide.[8][9] This reaction is indispensable in drug discovery for its exceptional functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[9] For this compound, this reaction enables the direct attachment of diverse aryl and heteroaryl rings, forming 5-aryl-anthranilate derivatives that are key intermediates for numerous kinase inhibitors.[9]
Catalytic Cycle Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is typically the rate-determining step, and the high reactivity of the C-I bond facilitates this process.[8]
-
Transmetalation: A base activates the organoboron species, forming a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide. The choice of base is critical for this step.[8]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions involving palladium catalysts should be performed under an inert atmosphere.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a robust method for coupling this compound with various arylboronic acids.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Santa Cruz Biotechnology[6] | Starting material. |
| Arylboronic Acid | --- | Commercially available | 1.2 equivalents. |
| Pd(PPh₃)₄ | Catalyst Grade | Strem Chemicals | 3-5 mol%. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | --- | 2.5 equivalents. |
| 1,4-Dioxane | Anhydrous | --- | Solvent. |
| Water | Degassed, DI | --- | Solvent. |
| Ethyl Acetate | ACS Grade | --- | For extraction. |
| Brine | Saturated | --- | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | --- | For drying. |
| Silica Gel | 230-400 mesh | --- | For chromatography. |
Experimental Workflow Diagram
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Solvent Addition & Degassing: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate). Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes. Causality: Removing dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Aqueous Workup: Cool the reaction to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure ethyl 5-aryl-2-aminobenzoate product.
Expected Results & Data
Yields are generally good to excellent, depending on the electronic and steric properties of the boronic acid. Electron-rich and sterically unhindered boronic acids tend to give higher yields.
| Arylboronic Acid (Ar-B(OH)₂) | Product | Typical Yield |
| Phenylboronic acid | Ethyl 2-amino-5-phenylbenzoate | 85-95% |
| 4-Methoxyphenylboronic acid | Ethyl 2-amino-5-(4-methoxyphenyl)benzoate | 88-97% |
| 3-Pyridylboronic acid | Ethyl 2-amino-5-(pyridin-3-yl)benzoate | 75-85% |
| 4-Fluorophenylboronic acid | Ethyl 2-amino-5-(4-fluorophenyl)benzoate | 80-90% |
Protocol 2: Synthesis of a Core Kinase Inhibitor Scaffold
This protocol illustrates the conversion of the Suzuki product into a quinazolinone scaffold, a common core in many kinase inhibitors, such as those targeting EGFR.
Synthetic Scheme
Step-by-Step Methodology (Part 2: Cyclization)
-
Reaction Setup: Place the purified ethyl 5-aryl-2-aminobenzoate (from Protocol 1, 1.0 eq.) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add an excess of formamide (approx. 10-20 eq.).
-
Reaction: Heat the mixture to 180-190 °C. The reaction is typically complete within 2-4 hours. Causality: At high temperatures, formamide acts as both a reagent and a solvent, first forming an N-formyl intermediate which then cyclizes to the quinazolinone ring.
-
Workup: Cool the reaction mixture to room temperature. Add cold water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol or diethyl ether. If necessary, the product can be further purified by recrystallization from ethanol or a similar solvent.
This straightforward two-step sequence efficiently transforms a simple, commercially available building block into a highly valuable and diversifiable kinase inhibitor scaffold, demonstrating the strategic power of this compound in drug discovery programs.
References
- 1. labiotech.eu [labiotech.eu]
- 2. scielo.br [scielo.br]
- 3. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of tyrosine kinase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. strem.com [strem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 2-amino-5-iodobenzoate in Materials Science Research
Introduction:
Ethyl 2-amino-5-iodobenzoate is a versatile, yet underutilized, building block in the realm of advanced materials. Its unique trifunctional nature—an aromatic amine, an ethyl ester, and a reactive iodine atom—opens a vast design space for the synthesis of novel polymers, metal-organic frameworks (MOFs), and functional organic molecules. The strategic placement of the iodo-substituent on the aminobenzoate scaffold imparts significant reactivity for cross-coupling reactions and introduces a "heavy atom" effect, influencing the photophysical and radio-opacity properties of the resulting materials. These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging the potential of this compound in cutting-edge materials science research. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for the synthesis and characterization of innovative materials.
I. Synthesis of Advanced Polymers
The bifunctional amine and ester groups of this compound make it a prime candidate for the synthesis of polyamides and poly(ester amides) through polycondensation reactions. Furthermore, the highly reactive C-I bond is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the creation of conjugated polymers with tailored optoelectronic properties.
A. Poly(ester amides) for Biomedical Applications
The combination of ester and amide linkages in a polymer backbone offers a balance of biodegradability and mechanical strength, making poly(ester amides) (PEAs) highly attractive for biomedical applications such as tissue engineering scaffolds and drug delivery vehicles.[1][2] The incorporation of iodine provides a means for X-ray contrast, enabling the non-invasive imaging of biomedical devices in vivo.[3][4]
This protocol details the synthesis of a PEA via the solution polycondensation of a di-p-toluenesulfonic acid salt of a bis(amino acid)-diester with an activated dicarboxylic acid monomer, a method that can be adapted for monomers derived from this compound.[5]
Materials:
-
This compound derived diamine monomer
-
Activated dicarboxylic acid (e.g., di-p-nitrophenyl ester of a diacid)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Lithium chloride (LiCl)
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
Monomer Synthesis: The first step involves the conversion of this compound into a suitable diamine monomer. This can be achieved through various synthetic routes, for instance, by coupling two molecules of this compound through a linker.
-
Polymerization:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the this compound derived diamine monomer and an equimolar amount of the activated dicarboxylic acid in anhydrous DMAc containing LiCl (5% w/v).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
-
Polymer Precipitation and Purification:
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then diethyl ether to remove unreacted monomers and oligomers.
-
Dry the purified polymer in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization:
The resulting iodinated PEA can be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure and composition.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic amide and ester functional groups.
-
Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity of the polymer.
-
Thermal Analysis (TGA and DSC): To evaluate the thermal stability and glass transition temperature.
-
X-ray Imaging: To assess the radio-opacity of the polymer.
B. Conjugated Polymers via Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] By employing this compound as the aryl iodide monomer, conjugated polymers with alternating aminobenzoate and alkyne units can be synthesized. These materials are of interest for applications in organic electronics and sensing.[8]
This protocol provides a general procedure for the Sonogashira polymerization of an aryl diiodide with a diacetylene, which can be adapted for this compound derivatives.[9]
Materials:
-
This compound (or a diiodo-derivative)
-
Aromatic or aliphatic diacetylene monomer
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous toluene and/or tetrahydrofuran (THF)
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add the this compound monomer, the diacetylene monomer (equimolar amounts), Pd(PPh₃)₄ (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
-
Solvent Addition and Degassing:
-
Add anhydrous toluene and triethylamine (typically a 5:1 v/v mixture) via syringe.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere for 24-72 hours.
-
Monitor the reaction progress by techniques such as SEC or by observing the precipitation of the polymer.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If the polymer has precipitated, collect it by filtration. If not, precipitate the polymer by adding the reaction solution to a non-solvent like methanol.
-
Purify the polymer by Soxhlet extraction with appropriate solvents to remove catalyst residues and oligomers.
-
Dry the polymer under vacuum.
-
Data Presentation: Polymer Properties
| Polymer Type | Monomers | Potential Applications | Key Characterization |
| Iodinated Poly(ester amide) | This compound derivative, Diacid | Radio-opaque biomedical devices, Drug delivery | NMR, FTIR, SEC, TGA, DSC, X-ray imaging |
| Conjugated Polymer | This compound, Diacetylene | Organic electronics, Fluorescent sensors | NMR, UV-Vis, Fluorescence Spectroscopy, CV |
Visualization of Polymer Synthesis Workflow
II. Design and Synthesis of Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[10] The amino and carboxylate (upon hydrolysis of the ester) functionalities of this compound make it a promising ligand for the synthesis of novel MOFs. The presence of the iodine atom can be exploited to create MOFs with high density, which can be advantageous for certain applications, or to serve as a site for post-synthetic modification.[8][11]
Protocol 3: Solvothermal Synthesis of an Amino-Iodo-Functionalized MOF
This protocol outlines a general solvothermal method for MOF synthesis, which is a widely used technique for growing high-quality MOF crystals.[12][13]
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Sodium hydroxide (for in situ hydrolysis of the ester)
-
N,N-Dimethylformamide (DMF) or Diethylformamide (DEF)
-
Ethanol
-
Glass vials or Teflon-lined autoclave
Procedure:
-
Ligand Preparation (In Situ Hydrolysis):
-
In a glass vial, dissolve this compound in DMF.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents) to hydrolyze the ethyl ester to the corresponding carboxylate in situ.
-
-
MOF Synthesis:
-
In a separate vial, dissolve the metal salt in DMF.
-
Combine the ligand solution and the metal salt solution in a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically 80-150 °C) for 24-72 hours.
-
-
Crystal harvesting and Activation:
-
After cooling to room temperature, decant the mother liquor.
-
Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol to exchange the high-boiling point solvent within the pores.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
-
Characterization of the MOF:
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure.[14]
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and solvent loss.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area (BET analysis).[15]
Visualization of MOF Synthesis and Functionalization
III. Functional Dyes and Materials with Tailored Photophysical Properties
The incorporation of a heavy atom like iodine into an organic chromophore can significantly influence its photophysical properties through the heavy-atom effect. This effect enhances spin-orbit coupling, which can facilitate intersystem crossing from the singlet excited state to the triplet excited state.[16] This property is highly desirable for applications such as photodynamic therapy (PDT), where triplet sensitizers are required to generate cytotoxic singlet oxygen, and in organic light-emitting diodes (OLEDs) that utilize phosphorescence.
Application Note: Leveraging the Heavy-Atom Effect
Materials derived from this compound, such as through Buchwald-Hartwig or Suzuki coupling to extend the π-conjugation, can be designed as novel functional dyes.[14] The presence of the iodine atom is expected to increase the phosphorescence quantum yield and shorten the phosphorescence lifetime.
Characterization Techniques for Photophysical Properties:
-
UV-Vis Absorption and Photoluminescence Spectroscopy: To determine the absorption and emission properties.
-
Transient Absorption Spectroscopy: To study the dynamics of excited states, including intersystem crossing and triplet state lifetime.[17][18]
-
Quantum Yield Measurements: To quantify the efficiency of fluorescence and phosphorescence.
IV. Scintillating Materials for Radiation Detection
Scintillators are materials that emit light upon exposure to ionizing radiation.[19] Materials with high atomic number (Z) components are generally more efficient scintillators for gamma-ray detection due to their higher stopping power.[20][21] The iodine atom (Z=53) in this compound makes polymers and other materials derived from it potential candidates for organic scintillators.
Design Principle:
By incorporating this compound into a polymer matrix, it is possible to create a material with a high concentration of iodine. The organic nature of the polymer can be designed to have efficient energy transfer from the site of radiation interaction to a fluorescent moiety, resulting in a detectable light signal.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. A versatile approach for the syntheses of poly(ester amide)s with pendant functional groups | Semantic Scholar [semanticscholar.org]
- 3. Iodinated Polyesters with Enhanced X-ray Contrast Properties for Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3225011A - Process for preparing poly-para-aminobenzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Sonogashira–Hagihara reactions of halogenated glycals [beilstein-journals.org]
- 10. The preparation of metal–organic frameworks and their biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 13. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 14. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. isms.illinois.edu [isms.illinois.edu]
- 18. researchgate.net [researchgate.net]
- 19. Applications and Advancements in Scintillation Detectors - Jiaxing AOSITE Photonics Technology Co.,Ltd. [ostphotonics.com]
- 20. nuclear-power.com [nuclear-power.com]
- 21. Development of Scintillators in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Ethyl 2-amino-5-iodobenzoate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of Ethyl 2-amino-5-iodobenzoate. The presence of both an electron-donating amine and an electron-withdrawing ester on the aryl iodide presents a unique set of challenges that can often lead to frustratingly low yields. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these complexities and optimize your reaction outcomes.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured in a question-and-answer format to directly address the most common issues encountered when working with this compound and similar substrates.
Q1: My reaction has stalled, showing incomplete consumption of the starting material (this compound). What are the likely causes?
A1: A stalled reaction with this substrate often points to issues within the catalytic cycle, specifically related to catalyst activity and the oxidative addition step.
Root Cause Analysis:
-
Catalyst Deactivation: The primary suspect is often the deactivation of the Pd(0) catalyst. The free amino group in your substrate can act as a ligand, coordinating to the palladium center.[1] This can lead to the formation of inactive or less active catalyst species, effectively halting the reaction. The electron-donating nature of the amino group can also slow down the crucial oxidative addition step.[1]
-
Insufficiently Reactive Catalyst System: The combination of an electron-donating group (amine) and an electron-withdrawing group (ester) on the aryl iodide can make oxidative addition challenging.[2][3] Your chosen palladium source and ligand may not be robust enough to efficiently turn over the catalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) to inactive Pd(II) species, as well as promote the homocoupling of the boronic acid, consuming your coupling partner.[2]
Troubleshooting Workflow & Solutions:
-
Ligand Selection is Critical: For electron-rich aryl halides like yours, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and stabilize the active catalyst.[3][4]
-
Ensure Rigorous Inert Conditions: The exclusion of oxygen is paramount.
-
Consider Your Palladium Source: While Pd(PPh₃)₄ is a classic choice, it can be sensitive. Pre-catalysts, which are more stable Pd(II) sources that are reduced in situ to the active Pd(0) species, can sometimes offer better results.[3]
Q2: My starting material is fully consumed, but the yield of my desired product is still low. What side reactions should I be investigating?
A2: Complete consumption of the starting material with a low yield of the desired product strongly suggests that competitive side reactions are consuming your reagents or intermediates.
Common Side Reactions:
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[8] This is a very common side reaction, especially under basic aqueous conditions.[8][9]
-
Dehalogenation: The aryl iodide can be reduced to the corresponding aniline (Ethyl 2-aminobenzoate). This can occur if a hydride source is present in the reaction mixture.[2][10]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2]
Investigative & Corrective Actions:
-
Minimize Protodeboronation:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.[1][9]
-
"Slow-Release" Strategy: This approach involves using a protected boronic acid derivative that slowly releases the active boronic acid into the reaction mixture, keeping its concentration low and minimizing degradation.[8][11]
-
Anhydrous Conditions: If feasible for your system, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[1]
-
-
Base Selection and its Impact: The choice of base is critical not only for activating the boronic acid but also for influencing side reactions.[12][13]
-
Screening Different Bases: Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes improve yields, but excessively strong bases like NaOH or KOH might promote side reactions.[12][14] Weaker bases like KF can be effective, especially if your molecule is base-sensitive.[15]
-
Solubility Matters: Ensure your base is at least partially soluble in the reaction medium. A biphasic system (e.g., toluene/water) can help dissolve inorganic bases.[16]
-
Experimental Protocols: A Starting Point for Optimization
Here is a general protocol that can be adapted for your specific boronic acid.
Protocol 1: Suzuki Coupling using a Buchwald Ligand System
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining degassed solvent mixture.
-
Seal the flask and purge with argon for 10-15 minutes.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart
Caption: A logical workflow for diagnosing and resolving low yield issues.
Frequently Asked Questions (FAQs)
Q: Can I use an unprotected amine in a Suzuki coupling? A: Yes, it is possible, but it presents challenges.[17] The amine can coordinate to the palladium catalyst, potentially inhibiting the reaction.[1] Using bulky ligands can often mitigate this issue by sterically hindering the coordination of the amine to the metal center.[3]
Q: Why is the choice of base so important? A: The base plays multiple crucial roles in the Suzuki coupling.[13] It activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[12][13][15] The nature of the base (its strength, solubility, and counter-ion) can significantly affect the reaction rate and the prevalence of side reactions like protodeboronation.[12]
Q: My boronic acid is old. Could this be the problem? A: Absolutely. Boronic acids can degrade over time, primarily through protodeboronation, especially if exposed to moisture.[16] It is always recommended to use fresh or recently purified boronic acids for the best results. If you suspect your boronic acid has degraded, you can try converting it to a more stable boronate ester (e.g., a pinacol ester) before use.[9]
Q: Is it better to use an aryl iodide or an aryl bromide? A: Generally, aryl iodides are more reactive towards oxidative addition than aryl bromides, which in turn are more reactive than aryl chlorides.[2] For a substrate like this compound, the iodide is a good leaving group, and the main challenges will likely stem from the electronic properties of the ring and the presence of the amino group, rather than the reactivity of the C-I bond itself.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Purification Challenges in the Synthesis of Ethyl 2-amino-5-iodobenzoate Derivatives
Ethyl 2-amino-5-iodobenzoate is a cornerstone building block for the synthesis of complex heterocyclic scaffolds prevalent in pharmaceuticals and advanced materials. Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, is well-established. However, the journey from a completed reaction to a pure, characterizable product is often fraught with challenges. The inherent properties of the aminobenzoate moiety, combined with the complexities of modern catalysis, demand a nuanced approach to purification.
This guide provides field-proven troubleshooting strategies and answers to frequently encountered purification issues. It is designed to equip researchers, scientists, and drug development professionals with the causal understanding and practical protocols needed to overcome these hurdles efficiently.
Part 1: General Work-Up and Initial Purification Strategy
A robust and consistent work-up procedure is the foundation of a successful purification. Rushing this stage often introduces downstream complications.
Q1: My palladium-catalyzed reaction (e.g., Suzuki, Heck) is complete according to TLC/LC-MS. What is the standard, first-pass work-up procedure before attempting purification?
A1: Upon reaction completion, the primary goal is to remove inorganic salts, the bulk of the solvent, and any aqueous-soluble components.
A typical workflow involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate (EtOAc), and performing a series of aqueous washes.[1][2] The organic layer is first washed with water to remove water-soluble impurities and then with brine, which helps to break up emulsions and remove residual water from the organic phase.[2] The organic layer is then dried over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[1][2] This crude material is now ready for purification.
Caption: Standard post-reaction aqueous workup workflow.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful but notorious for introducing specific impurities that can be challenging to remove.
Q2: After my work-up, I have a fine black or grey precipitate in my crude product. What is it, and how do I get rid of it?
A2: This is almost certainly palladium black, which results from the agglomeration and precipitation of the Pd(0) catalyst. Its presence indicates some degree of catalyst decomposition during the reaction. It is crucial to remove this particulate matter before attempting column chromatography, as it can streak through the column and contaminate your fractions.
Solution: Before concentrating the dried organic layer, filter the solution through a pad of Celite or diatomaceous earth.[3] This is often sufficient to trap the fine palladium particles. For very fine suspensions, a small plug of silica gel on top of the Celite can be beneficial.
Q3: My NMR shows clean product, but elemental analysis or ICP-MS indicates unacceptable levels of residual palladium. How can I remove trace palladium?
A3: Removing trace palladium is a critical issue, especially in pharmaceutical development, as strict limits are imposed on elemental impurities.[4] While crystallization can sometimes reduce metal content, it is often not sufficient.[4]
Expert-Level Solutions:
-
Metal Scavengers: The most effective method is to treat the crude product solution with a palladium scavenger. These are typically silica-based materials functionalized with groups that have a high affinity for palladium, such as thiols or triaminotriazine (TMT).[4] The product solution is stirred with the scavenger for a few hours, and then the scavenger is simply filtered off.
-
Activated Carbon: Treatment with activated carbon can also be effective. However, be aware that it can sometimes adsorb the desired product, leading to yield loss. A preliminary small-scale test is recommended.
-
Extraction: In some cases, washing the organic solution with an aqueous solution containing a chelating agent like thiourea or cysteine can help extract palladium salts.
| Palladium Removal Technique | Mechanism | Typical Use Case | Considerations |
| Filtration through Celite | Physical separation | Removal of precipitated Pd(0) black | Ineffective for soluble/colloidal Pd species. |
| Silica-Thiol Scavengers | Covalent binding | Removal of soluble Pd species from final product solution | Can require elevated temperatures for optimal binding. |
| Si-TMT Scavengers | Chelation | Effective for removing Pd from various intermediates | Batch cycle times can be long for large-scale operations.[4] |
| Activated Carbon | Adsorption | General purpose, can remove Pd and color impurities | Risk of product loss; requires optimization. |
Q4: I am observing significant byproducts from my Suzuki reaction, such as homocoupling of the boronic acid (Ar-Ar) and dehalogenation of my starting material. How do I separate these?
A4: These are common side reactions in Suzuki couplings.[5][6]
-
Homocoupled Byproduct: The dimer of the boronic acid is typically much less polar than the desired cross-coupled product (which contains the polar amino-ester group). This difference in polarity usually allows for straightforward separation by silica gel column chromatography.[5]
-
Dehalogenated Starting Material: The replacement of iodine with hydrogen results in Ethyl 2-aminobenzoate. This byproduct is more polar than the starting material but often has a polarity very close to the desired product, making separation difficult. Careful column chromatography with a shallow solvent gradient is required. Minimizing the formation of this byproduct is the best strategy; this can often be achieved by ensuring the reaction is performed under a rigorously inert atmosphere and using thoroughly degassed solvents.[6]
Part 3: Specific Challenges with the Aminobenzoate Moiety
The free amine in your product is a basic functional group that introduces a unique set of purification challenges, primarily during column chromatography.
Q5: When I run a silica gel column, my product streaks badly, leading to broad peaks and poor separation. Why does this happen?
A5: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[7][8] The basic amine group on your product undergoes a strong acid-base interaction with the silica surface, causing it to "stick" and elute slowly and unevenly. This leads to significant peak tailing or streaking.[7][8]
Q6: How can I prevent my amine product from streaking on a silica column?
A6: There are two primary strategies to counteract the acidic nature of the silica gel.
-
Mobile Phase Modification (The "Competing Base" Method): Add a small amount of a volatile basic modifier to your eluent system (e.g., hexane/ethyl acetate). The most common choice is triethylamine (TEA) at a concentration of 0.1-1%. The TEA is a stronger base than your product and will preferentially interact with the acidic silanol sites, effectively "masking" them and allowing your product to elute symmetrically.[7][8] An alternative is to use a solvent system containing methanol with a small percentage of ammonium hydroxide.[8]
-
Alternative Stationary Phases: If mobile phase modification is insufficient, or if your product is sensitive to bases, switching the stationary phase is the best option.
-
Amine-Functionalized Silica: These columns have amine groups covalently bonded to the silica surface, creating a more neutral environment that eliminates the unwanted acid-base interactions.[7][8] This often provides excellent peak shape and separation for basic amines.[7][8]
-
Basic Alumina: Alumina is another polar stationary phase, but it is basic in nature. It is an excellent alternative to silica for purifying basic compounds.
-
Caption: Decision workflow for troubleshooting amine purification on silica.
Part 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Prepare the Column: Dry-pack a glass column with the appropriate amount of silica gel (typically 50-100x the mass of your crude product).
-
Prepare the Eluent: Prepare your chosen eluent system (e.g., 80:20 Hexane:Ethyl Acetate) and add 0.5% v/v triethylamine.
-
Equilibrate the Column: Pass several column volumes of the base-modified eluent through the silica gel until it is fully wetted and equilibrated.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, create a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute and Collect: Begin eluting with your modified solvent system, collecting fractions and monitoring by TLC. A shallow gradient (e.g., starting at 10% EtOAc and slowly increasing to 30%) often yields the best separation.
| Solvent System (Normal Phase) | Typical Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | Excellent starting point for many products. |
| Dichloromethane / Methanol | Medium to High | For more polar products. Methanol is a strong solvent, so start with low percentages (1-5%). |
| Toluene / Acetone | Medium | Can offer different selectivity compared to ester-based systems. |
| Note: Always add 0.1-1% triethylamine to these systems when purifying basic amines on standard silica. |
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use reversed-phase chromatography to purify my product? A: Yes, reversed-phase flash chromatography can be very effective, especially for more polar amine products. For basic amines, using an alkaline mobile phase (e.g., water/acetonitrile with 0.1% triethylamine or ammonium hydroxide) is recommended. This ensures the amine is in its neutral, free-base form, which improves retention and peak shape on the C18 stationary phase.[7]
Q: My product is a solid. Should I try recrystallization first? A: If your crude product is mostly the desired compound (>85-90% purity by NMR) and is a solid, recrystallization is an excellent and scalable purification method. It can be much faster and more economical than chromatography for large quantities. However, if the crude material contains significant amounts of impurities with similar solubility, chromatography will be necessary.
Q: What causes the dehalogenation side reaction in cross-coupling? A: Dehalogenation is often caused by side reactions within the catalytic cycle, sometimes involving the solvent or trace amounts of water acting as a proton source. This can be exacerbated by higher reaction temperatures or longer reaction times. Using rigorously anhydrous and deoxygenated conditions is the best way to minimize this pathway.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of Ethyl 2-amino-5-iodobenzoate
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
Troubleshooting Guide: A Case-Based Approach
This section is structured to address specific problems you might encounter when attempting to couple Ethyl 2-amino-5-iodobenzoate with various partners (e.g., boronic acids in Suzuki coupling, amines in Buchwald-Hartwig amination, or terminal alkynes in Sonogashira coupling).
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A1: When faced with low or no product yield, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup. Here are the initial checkpoints:
-
Reagent Quality: Ensure that your starting materials (aryl halide, organometallic reagent), solvent, and base are pure and anhydrous. Moisture and oxygen can significantly hinder the reaction. Solvents should be freshly distilled or obtained from a reliable commercial source.[1]
-
Catalyst Activity: The palladium source and ligands are critical. Palladium(II) precatalysts require reduction to the active Pd(0) species in situ. If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[2][3][4] The choice of ligand is also crucial, as it influences the stability and activity of the catalyst.[5][6][7]
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment.[8] Inefficient degassing is a common reason for reaction failure.
If these initial checks do not resolve the issue, a more in-depth investigation into the reaction components is necessary.
Q2: I've confirmed my reagents and setup are sound, but the reaction still fails. How do I choose a better catalyst and ligand system for this compound?
A2: The electronic and steric properties of this compound (an electron-rich aryl iodide with a potentially coordinating amino group) require careful consideration of the catalyst and ligand.
-
For Suzuki Coupling: Electron-rich and sterically hindered phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), are often highly effective.[6][9] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[6][10] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating ability, which facilitates oxidative addition, and their steric bulk that promotes reductive elimination.[10][11][12]
-
For Buchwald-Hartwig Amination: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands are the go-to choice. Ligands like XPhos and BrettPhos have shown excellent performance in C-N bond formation.[13] The choice of ligand can be highly specific to the amine coupling partner.[14]
-
For Sonogashira Coupling: While traditional phosphine ligands like PPh₃ are often used, more electron-rich and bulky ligands can sometimes improve reaction efficiency, especially with challenging substrates.[15][16][17]
A systematic screening of a few different classes of ligands is often the most effective approach.
Q3: Could the base or solvent be the problem? What are the best practices for selecting these for my substrate?
A3: Absolutely. The base and solvent play critical roles in the catalytic cycle.
-
Base Selection: The base's role is to activate the coupling partner (e.g., the boronic acid in Suzuki coupling or the amine in Buchwald-Hartwig).[10][14] For Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used.[8][18] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required, although weaker bases can be used with more advanced catalyst systems.[14][19] The free amino group on your substrate might interact with very strong bases, so a careful selection is necessary.
-
Solvent Selection: The solvent must solubilize all reaction components and be compatible with the reaction conditions. For Suzuki couplings, ethereal solvents like 1,4-dioxane or THF (often with water), or aromatic solvents like toluene, are common.[8][18] For Buchwald-Hartwig aminations, toluene, dioxane, or t-amyl alcohol are frequently used.[20] The choice of solvent can significantly impact the solubility of the base and the catalytic species.[14]
Issue 2: Formation of Side Products
Q4: I'm observing significant homo-coupling of my boronic acid (in a Suzuki reaction) or alkyne (in a Sonogashira reaction). How can I minimize this?
A4: Homo-coupling is a common side reaction that competes with the desired cross-coupling. Here are some strategies to mitigate it:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homo-coupling pathway.
-
Control Reagent Stoichiometry: Using a slight excess of the aryl iodide (this compound) relative to the boronic acid or alkyne can help.
-
Ligand Choice: The ligand can influence the relative rates of cross-coupling versus homo-coupling. Screening different ligands may be beneficial.
-
For Sonogashira Coupling: The presence of a copper(I) co-catalyst can sometimes promote alkyne homo-coupling (Glaser coupling). A "copper-free" Sonogashira protocol may be advantageous.[17] This often involves using a more reactive palladium catalyst and a suitable amine base.[21]
Q5: My reaction is producing a significant amount of dehalogenated starting material (Ethyl 2-aminobenzoate). What causes this and how can I prevent it?
A5: Dehalogenation is often a result of a competing hydrodehalogenation pathway. This can be caused by:
-
Presence of Protic Impurities: Trace amounts of water or other protic species can serve as a proton source. Ensure all reagents and solvents are scrupulously dry.
-
Inefficient Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has a longer lifetime and may undergo side reactions. A more effective base or a different ligand that accelerates transmetalation can help.
-
Choice of Base: Some bases can promote hydrodehalogenation more than others. If you are using a hydride-containing base, consider switching to a non-hydridic alternative.
Frequently Asked Questions (FAQs)
Q6: What is the best palladium precatalyst to use for initial screening experiments?
A6: For general screening, using a well-defined, air-stable Pd(II) precatalyst is highly recommended.[2][22][23] These precatalysts, such as the Buchwald G3 or G4 palladacycles, ensure a reliable 1:1 palladium-to-ligand ratio and are readily activated under the reaction conditions.[24] This avoids the potential issues associated with in situ catalyst formation from sources like Pd(OAc)₂ or Pd₂(dba)₃, where the exact nature of the active species can be less certain.[2][3]
Q7: How do I properly degas my reaction mixture?
A7: Proper degassing is critical for removing dissolved oxygen, which can deactivate the palladium catalyst.[8] The most common methods are:
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst and other reagents.
-
Freeze-Pump-Thaw: This method is more rigorous and involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times.
Q8: Can the amino group on this compound interfere with the reaction?
A8: Yes, the free amino group is a potential site for coordination to the palladium center, which could inhibit catalysis. It can also react with strong bases. In most cases, with the right choice of ligand and base, this is not a prohibitive issue. The steric bulk of modern phosphine and NHC ligands often prevents the formation of stable, off-cycle palladium-amine complexes. If inhibition is suspected, protection of the amino group (e.g., as an amide or carbamate) could be considered, although this adds extra synthetic steps.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling Ligand Screening
This protocol outlines a general procedure for screening different phosphine ligands for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a dry reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (0.04 mmol) in a small amount of the degassed solvent.
-
Seal the reaction vial with a septum and purge with argon for 10 minutes.
-
Add the degassed solvent mixture (5 mL) to the reaction vial via syringe.
-
Add the catalyst/ligand pre-mixture to the reaction vial via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the desired time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Ligand Screening for Suzuki Coupling
| Ligand | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 100 | 24 | <10 |
| SPhos | 80 | 12 | 92 |
| XPhos | 80 | 12 | 95 |
| RuPhos | 80 | 12 | 88 |
| IPr (NHC) | 80 | 12 | 90 |
Yields are hypothetical and for illustrative purposes.
Visualizations
Catalytic Cycle for Suzuki Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bristol.ac.uk [bristol.ac.uk]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. reddit.com [reddit.com]
- 19. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Palladium Pre‐Catalysts for Cross‐Coupling Reactions - ChemistryViews [chemistryviews.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Preventing deiodination of Ethyl 2-amino-5-iodobenzoate during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and reaction of Ethyl 2-amino-5-iodobenzoate.
Q1: My reaction with this compound is showing a significant amount of the deiodinated byproduct, Ethyl 2-aminobenzoate. What is the most likely cause?
The primary cause of deiodination is often related to the reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. The electron-donating amino group on the aromatic ring makes the carbon-iodine bond more susceptible to cleavage. Common culprits include elevated temperatures, certain bases, or a suboptimal catalyst/ligand system that promotes hydrodehalogenation, a process where a halogen is replaced by a hydrogen atom.[1][2]
Q2: Can the choice of solvent influence the rate of deiodination?
Yes, the solvent can play a crucial role. Protic solvents, especially those that can act as a hydrogen source (like alcohols), can sometimes facilitate deiodination, particularly in the presence of a suitable catalyst. While many iodination reactions have historically used chlorinated solvents, their use should be minimized where possible.[3] Water has been explored as an eco-friendly solvent for some iodination reactions, but caution is advised if ammonia is present due to the potential formation of explosive nitrogen triiodide.[3]
Q3: Is this compound sensitive to light or air?
While supplier information does not explicitly flag this compound as light-sensitive, it is good laboratory practice to store all halogenated aromatic compounds, particularly electron-rich ones, in amber vials and under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation over time.[4] Anilines, in general, can be susceptible to oxidation.[5]
Q4: Are there specific catalysts or reagents known to cause deiodination?
Certain palladium catalysts, especially when not properly complexed with appropriate ligands, can promote hydrodehalogenation.[1] The choice of hydride source in a reaction is also critical; for example, using sodium borohydride with certain nickel pincer complexes is a known method for hydrodehalogenation of aryl halides.[1] Similarly, radical-mediated reductions can also lead to deiodination.[6]
Section 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into the mechanistic pathways of deiodination and offers systematic approaches to diagnose and resolve the issue in your specific reaction.
Issue 1: Deiodination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling is a powerful tool, but the desired C-C bond formation competes with the undesired C-H bond formation (hydrodehalogenation).
Root Cause Analysis
-
Catalyst System: The active Pd(0) species, essential for oxidative addition to the C-I bond, can also participate in pathways leading to deiodination. This is often exacerbated by:
-
Ligand Choice: Insufficiently bulky or electron-donating ligands may not adequately stabilize the Pd(0) center or may favor alternative reaction pathways.
-
Pre-catalyst Reduction: The process of reducing a Pd(II) pre-catalyst to the active Pd(0) species must be carefully controlled to avoid side reactions.[7][8]
-
-
Base and Additives: The base is crucial for the catalytic cycle but can also be a source of problems. Some bases can react with solvent or other reagents to generate hydrides, which can lead to reductive cleavage of the C-I bond.
-
Reaction Temperature: Higher temperatures can increase the rate of all reactions, including the undesired deiodination.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting deiodination in cross-coupling reactions.
Caption: Systematic workflow for addressing deiodination.
Corrective Actions & Protocols
| Parameter | Recommended Action | Rationale |
| Ligand | Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs). | Bulky ligands promote reductive elimination (the desired C-C bond formation) over other pathways and can stabilize the catalyst.[9] |
| Base | Screen weaker, non-coordinating bases. Move from strong bases like alkoxides (e.g., NaOtBu) to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). | Strong bases can sometimes promote side reactions. Carbonates and phosphates are often effective and milder alternatives. |
| Temperature | Run a temperature screen, starting from room temperature and gradually increasing. | Deiodination often has a higher activation energy than the desired coupling. Lowering the temperature can significantly favor the desired reaction. |
| Solvent | Ensure the use of anhydrous, degassed solvents. If using protic solvents, consider switching to aprotic alternatives like dioxane, THF, or toluene. | Water and other protic sources can provide the proton for hydrodehalogenation. Removing them can suppress this side reaction. |
Issue 2: Deiodination During Other Transformations (e.g., N-alkylation, ester hydrolysis)
Even in non-palladium catalyzed reactions, the C-I bond can be labile under certain conditions.
Root Cause Analysis
-
Reductive Conditions: Any reagent that can act as a reducing agent, even if not intended for that purpose, can potentially cleave the C-I bond. This includes certain nucleophiles or impurities.
-
Radical Mechanisms: The reaction may be initiated by light, heat, or trace metals, leading to the formation of an aryl radical, which is then quenched by a hydrogen source to give the deiodinated product.[6][10]
-
Acid/Base Instability: Strongly acidic or basic conditions, especially at elevated temperatures, can promote decomposition pathways that may include deiodination. For instance, phenols with certain activating groups can be prone to decomposition during iodination.[5][11]
Troubleshooting and Prevention
| Condition | Recommended Action | Rationale |
| Strongly Basic | Use milder bases (e.g., organic amines like triethylamine or DIPEA instead of hydroxides or alkoxides). Run the reaction at the lowest effective temperature. | Minimizes base-promoted decomposition pathways. |
| Strongly Acidic | Protect the amino group (e.g., as an amide or carbamate) before subjecting the molecule to harsh acidic conditions. | The protonated anilinium species is highly deactivating and may alter stability, but protection is a more robust strategy. |
| Potential Radical | Conduct the reaction in the dark and under an inert atmosphere. Consider adding a radical inhibitor like BHT or TEMPO if a radical mechanism is suspected. | Prevents initiation of radical chain reactions that can lead to deiodination.[6] |
Section 3: Recommended Experimental Protocol
This section provides a general, optimized protocol for a Suzuki-Miyaura cross-coupling reaction with this compound, designed to minimize deiodination.
Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To couple an arylboronic acid with this compound while minimizing the formation of Ethyl 2-aminobenzoate.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4.5 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1 mixture)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. Allow this mixture to sit for 10-15 minutes.
-
Reaction Setup: Add the catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing: Subject the entire reaction mixture to three cycles of vacuum/backfill with argon or nitrogen.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. Note: Avoid excessive temperatures. Start lower if deiodination is a known issue with the specific substrate.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the deiodinated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow Diagram for Suzuki-Miyaura Coupling
Caption: Step-by-step optimized Suzuki protocol workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 4. strem.com [strem.com]
- 5. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 6. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
Impact of the amino group on the reactivity of Ethyl 2-amino-5-iodobenzoate
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for Ethyl 2-amino-5-iodobenzoate (CAS 268568-11-2).[1][2][3][4] This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable troubleshooting strategies to ensure the success of your experiments.
The unique structure of this compound, featuring an electron-donating amino group (-NH2) ortho to an electron-withdrawing ethyl ester (-COOEt) and para to a reactive iodo (-I) group, presents a specific set of reactivity patterns. Understanding the interplay of these functional groups is paramount for optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the electronic nature of the amino group influence the reactivity of the carbon-iodine bond?
The primary amino group profoundly impacts the reactivity of the aryl iodide, primarily through its strong electron-donating resonance effect. This effect increases the electron density of the aromatic ring, making the carbon atom of the C-I bond more electron-rich.[5]
In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is generally favored for electron-deficient aryl halides.[6][7] The electron-donating -NH2 group can therefore slow down the rate of oxidative addition compared to an unsubstituted iodobenzene. However, the high reactivity of the C-I bond often compensates for this, making this compound a viable and effective coupling partner.
Q2: I am observing significant catalyst decomposition (black precipitate) in my cross-coupling reaction. Could the amino group be the cause?
Yes, this is a common issue. The formation of palladium black indicates the aggregation and precipitation of the Pd(0) catalyst from the catalytic cycle. The lone pair of electrons on the amino group can act as a ligand, coordinating to the palladium center. While this can sometimes be stabilizing, it can also lead to the formation of inactive or unstable complexes that readily decompose, especially at elevated temperatures.[7]
To mitigate this, the choice of a suitable ancillary ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often effective as they can stabilize the active Pd(0) species and promote the desired catalytic cycle over catalyst decomposition.
Q3: Is it necessary to protect the amino group before running my reaction?
The necessity of protection is highly dependent on the specific reaction being performed.
-
For Suzuki, Heck, or Sonogashira couplings: Protection is often not strictly necessary but can be beneficial. It can prevent the aforementioned catalyst inhibition and may lead to cleaner reactions and higher yields.
-
For Buchwald-Hartwig amination: If you are coupling the aryl iodide with another amine, protection of the substrate's amino group is highly recommended . Without protection, competitive self-coupling or oligomerization can occur, leading to a complex mixture of products.
-
For N-Acylation or Sulfonylation: Protection is mandatory if you intend to perform a reaction at another site. The amino group is a potent nucleophile and will readily react with acylating or sulfonylating agents.[8]
Below is a summary of common protecting groups.
| Protecting Group | Structure | Typical Introduction Reagents | Typical Cleavage Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | Boc-N-R | Boc₂O, base (e.g., TEA, DMAP) | Strong acid (e.g., TFA, HCl in dioxane) | Stable to base, hydrogenolysis |
| Cbz (Carboxybenzyl) | Cbz-N-R | Cbz-Cl, base | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base |
| Acetyl (Ac) | Ac-N-R | Ac₂O or AcCl, base | Strong acid or base hydrolysis | Robust; requires harsh cleavage |
Troubleshooting Guide for Common Reactions
Scenario 1: Suzuki-Miyaura Coupling
Problem: The Suzuki coupling of this compound with an arylboronic acid is resulting in low yield, significant starting material recovery, and/or formation of a deiodinated byproduct (Ethyl 2-aminobenzoate).
Troubleshooting Workflow
Caption: Decision tree for troubleshooting Suzuki coupling.
Detailed Protocols & Explanations
Protocol: Optimizing a Sluggish Suzuki Coupling
-
Reagent and Glassware Preparation: Thoroughly dry all glassware in an oven. Ensure the this compound, boronic acid, base, and solvents are of high purity and anhydrous where specified.[9]
-
Reaction Setup: In a flame-dried flask, combine this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), and a robust base like K₃PO₄ (3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[10]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1). Degassing is crucial to prevent catalyst oxidation and boronic acid homocoupling.[11]
-
Catalyst Addition: Add the palladium catalyst system. For this electron-rich substrate, consider a pre-catalyst like XPhos Pd G3 (1-3 mol%) which is designed for challenging couplings.
-
Reaction: Heat the mixture to 90-110 °C and monitor by TLC or LC-MS. If the reaction is still sluggish, a higher temperature may be required, but watch for decomposition.
Scenario 2: Buchwald-Hartwig Amination
Problem: Attempting to couple this compound with a primary amine results in a complex product mixture with very little of the desired product.
Primary Cause: Unwanted Reactivity of the Substrate's Amino Group
The nucleophilic amino group on your starting material can compete with your desired amine coupling partner. This can lead to two primary side reactions:
-
Self-Coupling: One molecule of this compound couples with the amino group of a second molecule.
-
Catalyst Inhibition: The amino group binds to the palladium center, hindering its ability to participate in the catalytic cycle with the intended amine.
The Protective Group Strategy
The most effective solution is to temporarily mask the amino group's reactivity using a protecting group.
References
- 1. strem.com [strem.com]
- 2. scbt.com [scbt.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound | 268568-11-2 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical Modeling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. X-Ray molecular structure of 5,14-diacetyl-4,5,8,9-tetrahydro-2,7-diphenyl-4,8-o-benzeno-3,9-imino-3H-3,5,6-benzotriazacycloundecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Troubleshooting guide for Sonogashira reactions with amino-substituted aryl iodides
Topic: Troubleshooting Guide for Sonogashira Reactions with Amino-Substituted Aryl Iodides
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing amino-substituted aryl iodides in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to diagnose and resolve common challenges encountered in the lab. Amino-substituted aryl halides, such as iodoanilines, present unique challenges due to the coordinating nature of the amino group, which can interfere with the palladium catalyst. This guide provides in-depth, field-proven insights in a direct question-and-answer format.
FAQ 1: My Sonogashira reaction with an iodoaniline substrate shows low to no product formation. What are the most likely causes?
Answer: A low or non-existent yield with an amino-substituted aryl iodide is a common, yet solvable, issue. The primary culprits often relate to catalyst inhibition or deactivation, suboptimal reaction conditions, or poor reagent quality.
The core challenge arises from the amino group itself. As a Lewis base, the nitrogen's lone pair can coordinate to the electron-deficient palladium center. This coordination can inhibit the crucial oxidative addition step or stabilize off-cycle intermediates, effectively poisoning your catalyst.
Here is a systematic checklist to diagnose the problem:
-
Catalyst and Reagent Integrity:
-
Palladium Catalyst Activity: The active Pd(0) catalyst is highly sensitive to oxygen. Its decomposition is often visible as a black precipitate (palladium black).[1] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be effectively reduced in-situ to Pd(0) for the catalytic cycle to begin.[1]
-
Copper(I) Co-catalyst Purity: Copper(I) iodide (CuI) is easily oxidized to inactive Cu(II) species. Use CuI from a freshly opened bottle; if it has a greenish tint, it is likely oxidized and should be replaced.[2]
-
Reagent and Solvent Purity: Ensure all reagents, especially the amine base and solvents, are anhydrous and of high purity. Water and oxygen can severely hamper the reaction. Solvents should be rigorously degassed before use.
-
-
Reaction Conditions:
-
Inert Atmosphere: The Sonogashira reaction must be performed under strictly anaerobic conditions to prevent both catalyst decomposition and the oxidative homocoupling of the alkyne (Glaser coupling). Ensure your techniques (e.g., Schlenk line or glovebox) are robust.
-
Base Selection: The amine base is not merely an acid scavenger; it is critical for the deprotonation of the terminal alkyne.[3] For iodoanilines, a hindered base like diisopropylamine (DIPA) can be advantageous over triethylamine (TEA) as it is less likely to compete with the substrate for coordination to the palladium center.
-
Temperature: While many Sonogashira couplings with reactive aryl iodides proceed at room temperature, stubborn substrates may require gentle heating.[1] However, excessive heat can accelerate catalyst decomposition and side reactions.[4]
-
Below is a diagram outlining a typical troubleshooting workflow when encountering low yields.
Caption: Troubleshooting workflow for Sonogashira reactions.
FAQ 2: My primary side-product is the homocoupled diyne (Glaser product). How can I minimize this?
Answer: The formation of a 1,3-diyne byproduct via oxidative homocoupling of your terminal alkyne is one of the most common pitfalls of the Sonogashira reaction.[5][6] This side reaction, known as the Glaser or Hay coupling, is almost always promoted by two factors: the presence of oxygen and the copper(I) co-catalyst.[4]
The mechanism involves the oxidation of Cu(I) to Cu(II) by oxygen, which then facilitates the dimerization of the copper-acetylide intermediate.[2] To suppress this, several strategies can be employed:
| Strategy | Rationale & Implementation |
| 1. Rigorous Oxygen Exclusion | This is the most critical first step. Oxygen is the primary oxidant for the Cu(I)/Cu(II) cycle that drives homocoupling.[2] Protocol: Degas all solvents (including the amine base) using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Ar or N₂) for 30-60 minutes.[2] Ensure the reaction flask is thoroughly purged and maintained under a positive pressure of inert gas. |
| 2. Reduce Copper Loading | While catalytic CuI is necessary for the transmetalation step in the classical Sonogashira, excess copper can accelerate homocoupling.[4] Protocol: Minimize the CuI loading to the lowest effective level. Typical loadings are 1-5 mol%, but you may be able to reduce this to <1 mol% depending on the substrate. |
| 3. Slow Addition of Alkyne | By adding the alkyne slowly via syringe pump, its instantaneous concentration in the reaction mixture is kept low. This kinetically disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl iodide.[1] |
| 4. Implement a Copper-Free Protocol | The most definitive way to eliminate copper-mediated homocoupling is to remove copper entirely.[7][8] Copper-free Sonogashira reactions have become robust and are often the preferred method for complex syntheses.[9] Protocol: These reactions typically require a more specialized ligand/base system. A common and effective system involves a palladium source (e.g., Pd(OAc)₂), a bulky, electron-rich phosphine ligand like P(t-Bu)₃, and an appropriate base like tetrabutylammonium acetate (TBAA) or an amine.[8] |
FAQ 3: The amino group on my aryl iodide seems to be inhibiting the reaction directly. What are the best strategies for such electron-rich, coordinating substrates?
Answer: This is an excellent observation and gets to the heart of the problem with iodoanilines. The nucleophilic amino group can act as a ligand for the palladium catalyst, leading to inactive or less active complexes. The strategies below are designed to mitigate this specific issue.
Strategy 1: Judicious Ligand Selection
The choice of phosphine ligand is paramount. For amino-substituted aryl iodides, you need a ligand that can stabilize the active Pd(0) species and sterically disfavor coordination of the aniline substrate.
-
Rationale: Bulky, electron-rich phosphine ligands are ideal.[10] The large steric footprint of the ligand (e.g., the t-butyl or cyclohexyl groups) creates a protective "pocket" around the palladium atom. This bulk makes it more difficult for the aniline's nitrogen to coordinate.[11][12] The electron-donating nature of the ligand increases the electron density on the palladium, which promotes the rate-limiting oxidative addition step.[11]
-
Recommended Ligands:
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos)[10]
-
Caption: Steric shielding by bulky ligands prevents catalyst inhibition.
Strategy 2: Amine Group Protection
If ligand optimization is insufficient, a highly effective and often necessary strategy is to temporarily mask the amino group's reactivity by installing a protecting group.
-
Rationale: Converting the amino group to a less nucleophilic amide derivative prevents it from coordinating to the palladium catalyst.[10] The protecting group can be removed in a subsequent step.
-
Recommended Protocol: Acetyl Protection
-
Protection: Dissolve the iodoaniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add triethylamine (1.2 eq.) followed by the slow addition of acetyl chloride (1.1 eq.) or acetic anhydride at 0 °C. Stir at room temperature until TLC analysis shows complete consumption of the starting material. Work up by washing with aqueous NaHCO₃ and brine. The resulting acetamide is typically a stable solid that can be easily purified.
-
Sonogashira Coupling: Use the protected N-(iodoaryl)acetamide in the Sonogashira reaction under your optimized conditions.
-
Deprotection: The acetyl group can be readily cleaved under acidic (e.g., aqueous HCl in methanol) or basic (e.g., NaOH or K₂CO₃ in methanol/water) conditions to regenerate the free amine on your final product.
-
This protection/deprotection sequence adds two steps to the synthesis but often dramatically improves the reliability and yield of the crucial C-C bond formation.
The Sonogashira Catalytic Cycle
To effectively troubleshoot, it is essential to understand the underlying mechanism. The reaction proceeds via two interconnected catalytic cycles.[13][14]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Understanding where your reaction might be failing within this cycle is key. For instance, inhibition by the amino group stalls the "Oxidative Addition" step, while issues with the copper co-catalyst or base will disrupt the formation of the crucial copper acetylide needed for "Transmetalation".
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Improving the solubility of Ethyl 2-amino-5-iodobenzoate for reactions
Welcome to the technical support center for Ethyl 2-amino-5-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this versatile reagent in organic synthesis. As a substituted aryl halide, its solubility can be a critical factor influencing reaction kinetics, yield, and overall success, particularly in widely used cross-coupling reactions. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in my chosen reaction solvent. What are the immediate steps I should take?
A1: Incomplete dissolution is a common first hurdle. The molecular structure of this compound, possessing both a polar amine group and a non-polar iodinated benzene ring, gives it moderate polarity. Initial troubleshooting should focus on simple physical and solvent-based adjustments.
-
Mechanical Agitation & Sonication: Ensure vigorous stirring is in place. For stubborn suspensions, immersing the sealed reaction vessel in an ultrasonic bath for 5-15 minutes can break up solid agglomerates and significantly enhance the rate of dissolution.
-
Gentle Heating: Cautiously warming the solvent can increase the solubility of the reagent. However, be mindful of the thermal stability of other reagents and the potential to initiate premature side reactions. It is often best to dissolve the reagent with gentle heat before adding thermally sensitive components like the palladium catalyst.
-
Solvent Polarity Matching: If you are using a non-polar solvent like hexane, solubility will likely be poor. Consider switching to a more polar solvent. Good starting points for many cross-coupling reactions include polar aprotic solvents like 1,4-dioxane , tetrahydrofuran (THF) , or N,N-Dimethylformamide (DMF) . Aromatic solvents like toluene can also be effective, often used in combination with water.[1]
Q2: I'm attempting a Suzuki-Miyaura coupling, and my yield is very low with significant starting material remaining. Could solubility be the culprit?
A2: Yes, poor solubility is a primary cause of low conversion in heterogeneous or partially dissolved reaction mixtures. In a Suzuki-Miyaura coupling, the reaction occurs in the solution phase, and if your aryl halide (this compound) is not dissolved, it cannot effectively participate in the catalytic cycle.[2][3][4]
The key steps impacted are:
-
Oxidative Addition: The active Pd(0) catalyst must interact with the C-I bond.[1][5] This step is significantly hindered if the substrate is locked in the solid state.
-
Overall Reaction Rate: The concentration of the dissolved substrate is a key factor in the reaction rate. Low solubility leads to a low effective concentration, slowing the reaction dramatically.
To address this, consider implementing a biphasic solvent system, such as Toluene/Water or Dioxane/Water (typically in ratios from 4:1 to 10:1).[1][6] The organic phase dissolves the this compound and the catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄), facilitating the crucial transmetalation step.[4] Vigorous stirring is essential to maximize the interfacial area in such systems.[7]
Q3: I've tried common solvents like THF and Toluene, but solubility remains an issue. What advanced strategies can I employ without changing the core reaction type?
A3: When standard solvents are insufficient, more advanced techniques are required. These focus on modifying the reaction medium to better accommodate poorly soluble substrates.
-
Co-Solvent Systems: Instead of a complete solvent switch, introduce a co-solvent. For a reaction in toluene, adding a small amount of a more polar, miscible solvent like DMF or N-Methyl-2-pyrrolidone (NMP) can create a solvent mixture with a more favorable overall polarity to dissolve all components.
-
Phase-Transfer Catalysts (PTCs): In biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can be invaluable. The PTC helps shuttle reactants across the phase boundary, which can be particularly useful if the base or boronic acid salt has poor solubility in the organic phase. This can also help stabilize the palladium catalyst.[8]
Q4: Are there any alternative, non-solution-based methods for reacting extremely insoluble aryl halides?
A4: For substrates that are nearly insoluble in all practical solvents, conventional solution-based synthesis may not be feasible.[2][3] In these challenging cases, mechanochemical methods provide a powerful alternative.
High-Temperature Ball Milling is a solvent-free technique that uses mechanical force (grinding in a ball mill) combined with heating to drive reactions in the solid state.[2][9][10][11][12][13] This approach completely bypasses the need for a solvent, forcing the reactants and catalyst into close contact. It has been shown to be extremely effective for Suzuki-Miyaura cross-couplings of otherwise unreactive, insoluble aryl halides.[2][11] While it requires specialized equipment, it opens up chemical space that is inaccessible through traditional methods.[3]
Troubleshooting Guide
The following table summarizes common issues related to the solubility of this compound and provides a structured approach to resolving them.
| Observation | Potential Cause (Solubility-Related) | Recommended Solution(s) |
| Solid reagent does not dissolve initially. | Poor solvent choice; insufficient energy to overcome crystal lattice energy. | 1. Switch to a more appropriate polar aprotic (THF, Dioxane, DMF) or aromatic (Toluene) solvent. 2. Apply sonication for 10-15 minutes. 3. Gently warm the mixture while stirring vigorously. |
| Low or no product formation; starting material recovered. | The reagent has low effective concentration in the solution phase, preventing participation in the catalytic cycle. | 1. Implement a biphasic solvent system (e.g., Toluene/Water) to dissolve both organic and inorganic components.[1][4] 2. Increase the reaction temperature, monitoring for catalyst decomposition.[7] 3. Consider a co-solvent system (e.g., Toluene with 5-10% DMF). |
| Reaction is very slow and stalls before completion. | The reaction rate is limited by the dissolution rate of the starting material. | 1. Ensure vigorous stirring to maximize the surface area of the undissolved solid.[7] 2. Add a phase-transfer catalyst (e.g., TBAB) if using a biphasic system.[8] |
| Formation of palladium black (catalyst decomposition). | The dissolved catalyst is unstable, potentially exacerbated by localized high concentrations of other reagents due to poor mixing. | 1. Improve reagent solubility to create a more homogeneous reaction mixture. 2. Use a more robust ligand or a pre-catalyst system designed for stability.[7][8] 3. Ensure all solvents are properly degassed to prevent oxidation of the active Pd(0) catalyst.[4] |
Visual Workflows & Protocols
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical progression for diagnosing and solving solubility challenges during a reaction.
Caption: A step-by-step workflow for troubleshooting the poor solubility of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling Using a Biphasic Solvent System
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to enhance substrate solubility.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Toluene (degassed)
-
Deionized Water (degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
Equipment:
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Establish Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Catalyst & Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Via syringe, add degassed toluene, followed by degassed deionized water, to create a 5:1 toluene:water solvent system. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring. The mixture should appear as a well-mixed emulsion.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.[4][6]
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction with a biphasic solvent system.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Solid-State Cross-Coupling Overcomes Solubility Issues - ChemistryViews [chemistryviews.org]
- 13. asiaresearchnews.com [asiaresearchnews.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving Ethyl 2-amino-5-iodobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for catalyst poisoning issues encountered when using Ethyl 2-amino-5-iodobenzoate in catalytic reactions, particularly palladium-catalyzed cross-couplings. As Senior Application Scientists, we have structured this guide to move from foundational concepts to specific, actionable protocols, ensuring a logical and scientifically grounded approach to problem-solving.
Section 1: Frequently Asked Questions - The Fundamentals of Catalyst Poisoning
This section addresses the core concepts of catalyst deactivation to provide a solid foundation for troubleshooting.
Q1: What is catalyst poisoning?
A1: Catalyst poisoning refers to the chemical deactivation of a catalyst's active sites by a substance that binds strongly to them.[1][2] This process blocks reactants from accessing the catalytic sites, which reduces or completely halts the desired chemical reaction.[3] It is a chemical phenomenon, distinct from other deactivation pathways like physical damage or thermal decomposition.[1]
Q2: What are the most common catalyst poisons in palladium-catalyzed cross-coupling reactions?
A2: In the context of pharmaceutical and fine chemical synthesis, several classes of compounds are notorious for poisoning palladium catalysts. These include:
-
Sulfur Compounds: Thiols, sulfides, and even trace impurities from starting materials can irreversibly bind to palladium.[3]
-
Halides: While essential components of the reactants (e.g., aryl iodides, bromides), halide ions, particularly iodide, can sometimes act as inhibitors under specific conditions.[3][4]
-
Nitrogen-Containing Compounds: Amines, nitriles, and certain heterocycles can coordinate to the palladium center through their lone pair of electrons, potentially inhibiting catalytic activity.[5][6]
-
Other Common Poisons: Carbon monoxide, cyanides, and heavy metals like lead or mercury are also well-known catalyst poisons.[1][3]
Q3: What are the typical symptoms of a poisoned catalyst in my reaction?
A3: The primary symptom of catalyst poisoning is a significant drop in reaction rate, leading to low or no product yield.[7] You might observe that the reaction starts but fails to proceed to completion (stalls) or that yields are inconsistent between batches. In some cases, catalyst poisoning can also lead to the formation of unwanted byproducts as the catalytic cycle is disrupted.[3]
Section 2: Troubleshooting Guide - Issues Specific to this compound
This compound is a valuable building block, but its structure contains two functional groups—an amino group and an iodide—that can potentially interfere with catalysis. This section focuses on troubleshooting these specific challenges.
Q1: My reaction with this compound is sluggish or has stalled. Is the iodide from the substrate poisoning the palladium catalyst?
A1: This is a nuanced issue, as iodide has a dual role in palladium catalysis. While aryl iodides are often the most reactive coupling partners due to the weak C-I bond that facilitates oxidative addition, the resulting iodide ion (I⁻) can be problematic.[8][9]
-
Inhibitory Mechanism: Excess iodide in the reaction can lead to the formation of inactive or less active palladium-iodide complexes, such as bridged dimers (e.g., [Pd(L)I]₂).[4] These species can sequester the palladium, effectively removing it from the catalytic cycle and stopping the reaction. This is a known issue in certain transformations like the Buchwald-Hartwig amination.[4]
-
When Iodide is NOT a Problem: In many other cross-coupling reactions, such as Suzuki, Sonogashira, or Stille couplings, iodide is often well-tolerated.[4] The specific ligand, base, and solvent system play a crucial role in mitigating its inhibitory effects. Some modern, bulky phosphine ligands are designed to work effectively even with aryl iodides.[4]
-
Troubleshooting Steps:
-
Ligand Choice: If you suspect iodide inhibition, switching to a more robust ligand system is the first step. Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands) often provide greater stability and activity.[10]
-
Additive Screening: In some cases, additives can influence the fate of the iodide. For instance, some reactions benefit from the addition of silver salts to precipitate excess iodide, although this adds cost and complexity.
-
Consider a Different Halide: If feasible for your synthetic route, using the corresponding aryl bromide (Ethyl 2-amino-5-bromobenzoate) may circumvent iodide-specific poisoning issues, though it will likely require more forcing reaction conditions.[8]
-
Q2: I suspect the primary amino group on my substrate is inhibiting the reaction. How does this happen and what can I do?
A2: The primary amine (-NH₂) on the benzoate ring is a common suspect for catalyst inhibition. The nitrogen atom's lone pair of electrons can act as a Lewis base and coordinate to the electron-deficient palladium center.[5][6]
-
Inhibitory Mechanism: This coordination can compete with the binding of your desired reactants or ligands, effectively reducing the concentration of the active catalyst. This can stabilize certain intermediates or shut down the catalytic cycle altogether.[11][12] The extent of inhibition depends on the specific catalyst, ligands, and reaction conditions.[6]
-
Troubleshooting Steps:
-
Protecting Group Strategy: The most straightforward solution is to temporarily protect the amino group. Converting the -NH₂ to a less coordinating functional group like an amide (e.g., acetamide) or a carbamate (e.g., Boc) will prevent it from interfering with the catalyst. The protecting group can be removed in a subsequent step.
-
Use of Specialized Catalysts: Some catalyst systems are designed to be more tolerant of functional groups like amines. For example, certain N-heterocyclic carbene (NHC) palladium complexes may show better performance.
-
Reaction Condition Optimization: Increasing the reaction temperature or catalyst loading can sometimes overcome partial inhibition, but this is often a less efficient solution.[10]
-
Q3: My reaction yields are inconsistent despite using a fresh catalyst. What are other potential sources of poisons I should investigate?
A3: If you have addressed potential issues from the substrate itself, the problem may lie with external contaminants. Inconsistency is a hallmark of trace impurities.
-
Reagent and Solvent Purity: Ensure all reagents are of high purity. The base, coupling partner, and especially the solvent can be sources of contamination. Solvents should be anhydrous and freshly distilled or from a reliable commercial source, as water and oxygen can hinder many cross-coupling reactions.[7]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to air.[7] Ensure your reaction vessel is properly degassed (e.g., via multiple vacuum/inert gas cycles or sparging) and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.
-
Leaching from Equipment: In rare cases, trace metals or sulfur compounds can leach from rubber septa or other lab equipment. Using PTFE-lined septa and ensuring glassware is scrupulously clean is good practice.
Section 3: Protocols and Advanced Solutions
This section provides actionable methodologies for preventing catalyst poisoning and for systematically optimizing a problematic reaction.
Protocol 1: General Procedure for a Robust Cross-Coupling Reaction Setup
This protocol emphasizes best practices to minimize the risk of catalyst deactivation from common external sources.
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried immediately before use to remove adsorbed water. Allow to cool to room temperature under a stream of inert gas.
-
Reagent Handling: Add the solid reagents (this compound, coupling partner, base, catalyst, and ligand) to the reaction flask.
-
Inerting the Vessel: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with high-purity argon or nitrogen. Repeat this cycle at least three times.
-
Solvent Addition: Add anhydrous, degassed solvent via a syringe or cannula. Solvents should be sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction Execution: Place the flask in a preheated oil bath or heating block and stir at the desired temperature. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. A common practice to remove the palladium catalyst is to filter the reaction mixture through a short plug of Celite or silica gel.[13]
Protocol 2: Screening for Optimal Ligand/Catalyst System
When facing persistent issues, a systematic screening of catalysts and ligands is often the most effective approach.
-
Setup: Arrange an array of small-scale reaction vials (e.g., 2 mL vials in an aluminum heating block).
-
Stock Solutions: Prepare stock solutions of this compound, the coupling partner, and the base in the chosen solvent to ensure consistent dispensing.
-
Variable Addition: To each vial, add a different palladium precatalyst and/or phosphine ligand. It is crucial to test a variety of ligand classes (e.g., bulky monophosphines, bidentate phosphines, NHCs).
-
Execution: Add the stock solutions to each vial, seal under an inert atmosphere, and run all reactions under identical conditions (temperature, time).
-
Analysis: After the designated time, quench all reactions and analyze the yield of the desired product in each vial using a quantitative method like LC-MS with an internal standard.
-
Selection: Identify the catalyst/ligand combination that provides the highest yield and selectivity. This system is likely the most resistant to the potential poisoning effects of your substrate.
Data Presentation: Ligand & Catalyst Selection Guide
The choice of ligand is critical for success. The following table summarizes general characteristics of common ligand types used in palladium-catalyzed cross-coupling reactions.
| Ligand Type | Example(s) | Typical Reactions | Tolerance to Amines | Tolerance to Iodides | Key Considerations |
| Bulky Monophosphines | SPhos, XPhos, RuPhos | Suzuki, Buchwald-Hartwig | Good to Excellent | Good to Excellent | Often the best starting point for challenging substrates.[10] |
| Bidentate Phosphines | dppf, Xantphos | Suzuki, Sonogashira | Moderate to Good | Good | Bite angle is critical; can sometimes form less active complexes.[14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Suzuki, Heck | Good to Excellent | Good | Highly stable and active, often good for less reactive substrates. |
| Triphenylphosphine (PPh₃) | PPh₃ | Suzuki, Heck, Sonogashira | Moderate | Moderate | A classic, inexpensive ligand, but often less effective with functionalized substrates. |
Section 4: Visual Guides
Diagram 1: Palladium Catalytic Cycle and Potential Inhibition Points
This diagram illustrates a generic palladium-catalyzed cross-coupling cycle and highlights where substrate-derived species can interfere.
Caption: Inhibition points in the Pd-catalyzed cross-coupling cycle.
Diagram 2: Troubleshooting Workflow for Low Yield Reactions
This flowchart provides a logical sequence of steps to diagnose and solve issues with low-yielding reactions involving this compound.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 3. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Amine groups alter product selectivity and rate of catalytic hydride transfer reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Amine groups alter product selectivity and rate of catalytic hydride transfer reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Work-up & Purification Strategies for Ethyl 2-amino-5-iodobenzoate Couplings
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of products derived from palladium-catalyzed cross-coupling reactions of Ethyl 2-amino-5-iodobenzoate. The presence of the ortho-amino group and the ester functionality on this substrate presents unique challenges and opportunities in work-up procedures. This guide is designed to provide not just protocols, but the underlying chemical logic to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
General Work-up Questions
Q1: I've finished my coupling reaction. What is the very first step I should take before starting the aqueous work-up?
A1: Before introducing any aqueous solution, it is highly recommended to cool the reaction mixture to room temperature and then filter it through a pad of Celite®.[1] This initial filtration is crucial for removing insoluble palladium black, a common form of catalyst decomposition that can complicate extractions by causing emulsions.[2] After filtration, rinse the Celite pad with a small amount of the reaction solvent to ensure quantitative recovery of your product.
Q2: My product seems to be soluble in both aqueous and organic layers during extraction. What's happening?
A2: This is a common issue when working with this compound derivatives. The molecule possesses a basic amino group, which can be protonated under acidic conditions, and an ester group, which can be hydrolyzed under strongly basic conditions.
-
Protonation: If you wash with an acidic solution (e.g., dilute HCl), the amino group becomes a cationic ammonium salt, increasing aqueous solubility.
-
Salt Formation: The amino group can also form salts with anionic species in the reaction mixture.
To mitigate this, use neutral washes with water and brine initially.[3][4] If pH adjustment is necessary, proceed with caution and use dilute solutions (e.g., 1 M NaHCO₃ or 1 M NH₄Cl) to avoid significant product loss to the aqueous layer.
Suzuki Coupling Impurities
Q3: How do I remove unreacted boronic acid from my Suzuki coupling product?
A3: Arylboronic acids are acidic and can be readily removed with a basic aqueous wash. After the initial work-up, washing the organic layer with a mild base like 1 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) will deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.[5]
Troubleshooting: If your product, containing the basic amino group, also shows some solubility in the organic layer during the basic wash, it may be due to complex formations. To circumvent this, you can try back-extracting the basic aqueous layer with your organic solvent (e.g., ethyl acetate) to recover any lost product.
Q4: I have a persistent impurity that I believe is the homocoupled product of my boronic acid. How do I get rid of it?
A4: Boronic acid homocoupling, which forms a biaryl byproduct, is a common side reaction, often promoted by the presence of oxygen or excess palladium catalyst.[6][7] These homocoupled products are typically non-polar and neutral.
-
Prevention: The best strategy is prevention. Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) to minimize oxygen exposure.[7]
-
Removal: Since the homocoupled product is neutral, it cannot be removed by an acid-base extraction. The most effective method for its removal is silica gel column chromatography.[4] The polarity difference between your desired amino-benzoate product and the non-polar biaryl byproduct usually allows for good separation.
Sonogashira Coupling Impurities
Q5: My Sonogashira reaction produced a significant amount of a non-polar byproduct, which I suspect is the alkyne dimer from Glaser coupling. What is the best way to remove it?
A5: Glaser-type homocoupling of the terminal alkyne is the most common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen.[8] The resulting butadiyne byproduct is typically symmetric and non-polar.
-
Prevention: The most effective way to prevent this is to use a copper-free Sonogashira protocol.[2][8] If you must use copper, ensure rigorous degassing of all solvents and maintain a strict inert atmosphere. Slow addition of the alkyne can also minimize its concentration and disfavor the bimolecular homocoupling.[2]
-
Removal: This byproduct is best removed by silica gel column chromatography. Its non-polar nature usually results in a much higher Rf value compared to your significantly more polar amino-ester product, allowing for a straightforward separation.
Palladium & Ligand Residue Removal
Q6: My purified product is still discolored (grey, black, or pink). How do I remove residual palladium?
A6: Residual palladium is a major concern, particularly in pharmaceutical development, due to its toxicity and potential to interfere with downstream reactions.[9] A multi-step approach is often necessary:
-
Initial Filtration: As mentioned, filtering through Celite post-reaction removes insoluble palladium black.[1]
-
Aqueous Washes: Some palladium species can be removed with aqueous washes. A wash with a mild chelating agent like aqueous ammonium chloride can be effective.
-
Activated Carbon: Treating a solution of your crude product with activated carbon (charcoal) can adsorb a significant amount of palladium. Stir the solution with charcoal for 1-2 hours, then filter through Celite to remove the carbon.
-
Palladium Scavengers: For APIs requiring very low palladium levels (<10 ppm), the use of solid-supported scavengers is the industry standard.[9] These are typically silica or polymer resins functionalized with thiol or amine groups that have a high affinity for palladium.[6][10] You can either stir the product solution with the scavenger resin or pass the solution through a cartridge containing the scavenger.
Q7: How do I remove triphenylphosphine oxide or other phosphine ligand byproducts?
A7: Phosphine ligands are readily oxidized to their corresponding phosphine oxides during the reaction or work-up. These byproducts are often highly polar and crystalline. While sometimes they can be removed by crystallization, silica gel column chromatography is the most reliable method. They typically have a moderate polarity and can be separated from the desired product by selecting an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Guides & Detailed Protocols
Guide 1: General Aqueous Work-up Workflow
This workflow is a robust starting point for most coupling reactions involving this compound.
Caption: General Aqueous Work-up Workflow.
Protocol 1: Step-by-Step General Aqueous Work-up
-
Cool and Filter: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. Prepare a small plug of Celite in a Büchner or Hirsch funnel and filter the reaction mixture, rinsing with the reaction solvent (e.g., Toluene, Dioxane).[1]
-
Dilute: Transfer the filtrate to a separatory funnel and dilute with a suitable organic solvent like ethyl acetate (EtOAc).[4]
-
Wash:
-
Add deionized water, shake gently to mix the layers, and allow them to separate. Drain the aqueous layer.
-
Add brine (saturated aqueous NaCl solution). This helps to break up emulsions and remove residual water from the organic layer.[4] Shake, separate, and drain the aqueous layer.
-
-
Dry: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Concentrate: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Guide 2: Troubleshooting Palladium Removal
Persistent palladium contamination requires a more aggressive approach than a simple work-up.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of 5-halo-2-aminobenzoates in Suzuki-Miyaura cross-coupling.
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 5-Halo-2-aminobenzoates for Pharmaceutical and Materials Science Applications
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1] First reported by Akira Suzuki in 1979, its development was recognized with the 2010 Nobel Prize in Chemistry.[2] Within the vast landscape of this reaction, 5-halo-2-aminobenzoates have emerged as particularly valuable building blocks.[1] The strategic placement of the halogen, the activating amino group, and the ester/acid functionality provides a versatile scaffold for constructing the complex biaryl structures that are ubiquitous in medicinal chemistry and advanced materials.[1][3]
This guide offers a comprehensive comparison of 5-iodo-, 5-bromo-, and 5-chloro-2-aminobenzoates in the Suzuki-Miyaura coupling. We will delve into the mechanistic principles that govern their reactivity, provide comparative data, and present detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle comprising three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][4]
-
Oxidative Addition : A Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the 5-halo-2-aminobenzoate, forming a Pd(II) complex. This is typically the rate-determining step of the entire cycle.[2][5]
-
Transmetalation : The organic group from an activated boronic acid (the boronate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[2][6][7]
-
Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
The choice of halogen on the aminobenzoate substrate profoundly influences the crucial oxidative addition step. The reactivity trend is dictated by the carbon-halogen bond dissociation energy (BDE), following the established order: I > Br > Cl >> F .[3] A weaker C-X bond facilitates easier cleavage and insertion by the palladium catalyst, leading to faster reaction rates and often permitting the use of milder conditions.[3]
References
A Senior Application Scientist's Guide to Synthetic Equivalents and Alternatives for Ethyl 2-amino-5-iodobenzoate
For researchers, scientists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that impacts reaction efficiency, cost, and scalability. Ethyl 2-amino-5-iodobenzoate is a valuable scaffold, particularly for its utility in palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes it an excellent substrate for constructing carbon-carbon and carbon-nitrogen bonds. However, the cost and availability of iodinated compounds often necessitate the consideration of more economical and readily available alternatives. This guide provides an in-depth, objective comparison of this compound with its bromo- and chloro-analogs, supported by experimental data and detailed protocols for key synthetic transformations.
The Landscape of 2-Amino-5-halobenzoate Reactivity in Cross-Coupling Reactions
The utility of Ethyl 2-amino-5-halobenzoates as coupling partners in reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination is primarily dictated by the nature of the carbon-halogen (C-X) bond. The reactivity of these substrates is inversely proportional to the C-X bond dissociation energy, following the general trend: I > Br > Cl. This trend is a direct consequence of the decreasing ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle of these reactions.
The weaker C-I bond in this compound allows for oxidative addition to the palladium(0) catalyst under milder conditions, often requiring lower catalyst loadings and shorter reaction times. In contrast, the stronger C-Cl bond in Ethyl 2-amino-5-chlorobenzoate necessitates more forcing conditions, such as higher temperatures, increased catalyst loadings, and the use of more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step. Ethyl 2-amino-5-bromobenzoate represents a compromise between reactivity and cost, often providing a good balance for many applications.
Comparative Performance in Key Cross-Coupling Reactions
The following tables provide a comparative overview of the expected performance of Ethyl 2-amino-5-halobenzoates in three cornerstone cross-coupling reactions. The data is a synthesis of established chemical principles and representative yields from analogous systems in the literature.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2-6 | >90 |
| Ethyl 2-amino-5-bromobenzoate | Pd(PPh₃)₄ (4 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 8-16 | 80-90 |
| Ethyl 2-amino-5-chlorobenzoate | Pd(OAc)₂/SPhos (5 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 18-24 | 70-85 |
Table 2: Sonogashira Coupling with Phenylacetylene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%) | Et₃N | THF | 25-40 | 1-4 | >95 |
| Ethyl 2-amino-5-bromobenzoate | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (1.5 mol%) | Et₃N | DMF | 60-80 | 6-12 | 75-85 |
| Ethyl 2-amino-5-chlorobenzoate | NiCl₂(PCy₃)₂ (10 mol%), CuI (5 mol%) | K₃PO₄ | 2-MeTHF | 100 | 24 | 60-75 |
Table 3: Buchwald-Hartwig Amination with Morpholine
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | Pd₂(dba)₃/BINAP (2 mol%) | NaOtBu | Toluene | 80 | 4-8 | >90 |
| Ethyl 2-amino-5-bromobenzoate | Pd₂(dba)₃/XPhos (3 mol%) | NaOtBu | Toluene | 100 | 12-18 | 80-90 |
| Ethyl 2-amino-5-chlorobenzoate | Pd(OAc)₂/RuPhos (5 mol%) | K₃PO₄ | t-Amyl alcohol | 110 | 24 | 70-80 |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key cross-coupling reactions discussed. These protocols are based on established procedures and can be adapted for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture, degassed)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of Argon, add Pd(PPh₃)₄ to the flask.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of Ethyl 2-amino-5-bromobenzoate with Phenylacetylene
Caption: Experimental workflow for Sonogashira coupling.
Materials:
-
Ethyl 2-amino-5-bromobenzoate (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Copper(I) iodide (CuI) (1.5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add Ethyl 2-amino-5-bromobenzoate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with Argon. Repeat three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 70 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 6-12 hours), cool the mixture to room temperature.
-
Dilute with diethyl ether and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of Ethyl 2-amino-5-chlorobenzoate with Morpholine
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
Ethyl 2-amino-5-chlorobenzoate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
RuPhos (10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous t-Amyl alcohol
-
Standard laboratory glassware and purification supplies
Procedure:
-
In an inert atmosphere glovebox, add Pd(OAc)₂, RuPhos, and K₃PO₄ to a sealable reaction vial.
-
Add Ethyl 2-amino-5-chlorobenzoate and morpholine.
-
Add anhydrous t-amyl alcohol.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
The Rise of Nickel Catalysis: A Cost-Effective Alternative for Aryl Chlorides
For the coupling of the less reactive Ethyl 2-amino-5-chlorobenzoate, nickel catalysis has emerged as a powerful and economically viable alternative to palladium.[1][2] Nickel catalysts are generally more effective at activating the strong C-Cl bond and are significantly more earth-abundant and less expensive than palladium. While nickel catalysis can sometimes be more sensitive to functional groups and may require higher temperatures, the development of robust and versatile nickel-ligand systems is rapidly expanding its applicability in complex molecule synthesis.
Downstream Applications: Synthesis of Quinolones and Quinazolinones
Ethyl 2-aminobenzoate derivatives are pivotal starting materials for the synthesis of various heterocyclic scaffolds of medicinal importance, such as quinolones and quinazolinones. These core structures are found in a wide range of pharmaceuticals, including antibacterial and anticancer agents. The cross-coupling reactions detailed in this guide provide a versatile platform for introducing a diverse array of substituents at the 5-position of the anthranilate ring, thereby enabling the synthesis of novel and potent bioactive molecules.
Conclusion
The choice between this compound and its bromo- and chloro-analogs is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic target. While the iodo-derivative offers the highest reactivity, enabling milder conditions and faster reaction times, the bromo- and chloro-analogs provide more cost-effective and readily available alternatives. For challenging couplings involving the chloro-analog, the exploration of nickel catalysis presents a promising avenue. A thorough understanding of the principles outlined in this guide, coupled with the provided experimental protocols, will empower researchers to make informed decisions and develop robust and efficient synthetic routes for the construction of complex and medicinally relevant molecules.
References
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of Iodo- vs. Bromo-Benzoates in Cross-Coupling Reactions
<_ _>
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of starting materials is a critical decision that reverberates through the entire research and development process, influencing reaction efficiency, cost, and timelines. For drug development professionals and synthetic chemists, palladium-catalyzed cross-coupling reactions are an indispensable tool for constructing the complex molecular architectures of active pharmaceutical ingredients (APIs) and other high-value compounds.[1][2] A pivotal decision in this process is the selection of the aryl halide coupling partner, with iodo- and bromo-benzoates being two of the most common choices. This guide provides a comprehensive, data-driven cost-benefit analysis to navigate the trade-offs between these two classes of reagents, empowering you to make informed decisions that optimize your synthetic strategies.
The Fundamental Trade-Off: Reactivity Versus Cost
At the heart of the iodo- vs. bromo-benzoate debate lies a fundamental trade-off between reactivity and cost. This is intrinsically linked to the properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.[3][4] This difference in bond dissociation energy has profound implications for the kinetics of the often rate-determining step in palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1]
The weaker C-I bond undergoes oxidative addition more readily, leading to a general reactivity trend of: Aryl-I > Aryl-Br > Aryl-Cl .[3] This enhanced reactivity of iodo-benzoates often translates into tangible experimental advantages:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, benefiting thermally sensitive substrates.[1][5]
-
Lower Catalyst Loadings: The facile oxidative addition may allow for a reduction in the amount of expensive palladium catalyst required.[1][6]
-
Faster Reaction Times: Increased reactivity can lead to shorter reaction times, improving throughput.[5][6]
-
Higher Yields: More efficient conversion can result in higher isolated yields of the desired product.[1][6]
However, this superior reactivity comes at a premium. Aryl iodides are generally more expensive than their corresponding aryl bromides.[6] Furthermore, the stability of aryl iodides can be a concern, as they are sometimes more sensitive to light and heat, potentially leading to decomposition and the formation of impurities.
Comparative Performance in Key Cross-Coupling Reactions: A Data-Driven Analysis
To illustrate the practical implications of these differences, we will examine the comparative performance of iodo- and bromo-benzoates in three of the most widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Suzuki-Miyaura Coupling: A Tale of Two Temperatures
The Suzuki-Miyaura coupling, which forges a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis.[7] Experimental data clearly demonstrates the reactivity advantage of iodo-benzoates in this transformation.
Table 1: Comparative Performance of Ethyl 4-Iodobenzoate vs. Ethyl 4-Bromobenzoate in a Model Suzuki-Miyaura Reaction [5]
| Feature | Ethyl 4-Iodobenzoate | Ethyl 4-Bromobenzoate |
| Relative Reactivity | Highest | Moderate |
| Typical Reaction Time | Shorter | Longer |
| Typical Catalyst Loading | Lower | Higher |
| Reaction Conditions | Milder (e.g., room temperature) | More forcing (e.g., elevated temperatures) |
Data extrapolated from a study on 4-halobenzoic acids serves as a proxy for the reactivity of the corresponding ethyl esters.[5]
As the data in Table 1 suggests, ethyl 4-iodobenzoate can achieve complete conversion under significantly milder conditions than its bromo- counterpart.[5] While both substrates can be driven to completion at elevated temperatures, the inherent reactivity of the iodo-benzoate allows for greater flexibility and is particularly advantageous when dealing with complex molecules bearing sensitive functional groups.[1][5]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 4-Iodobenzoate
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Ethyl 4-iodobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (5 mL/mmol of halide)
-
Water (1 mL/mmol of halide)
Procedure:
-
To a round-bottom flask, add ethyl 4-iodobenzoate, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (toluene/water).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: The Impact on Alkene Substitution
The Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, is a powerful tool for the synthesis of substituted olefins.[8][9] Similar to the Suzuki coupling, the higher reactivity of iodo-benzoates can lead to more efficient reactions.
Table 2: Comparative Performance of Methyl 2-Halobenzoates in a Model Heck Reaction [6]
| Feature | Methyl 2-Iodobenzoate | Methyl 2-Bromobenzoate |
| Relative Reactivity | Highest | Moderate |
| Typical Reaction Time | Shorter | Longer |
| Typical Catalyst Loading | Lower | Higher |
The data indicates that in a model Heck reaction, methyl 2-iodobenzoate exhibits the highest reactivity, which can translate to shorter reaction times and lower catalyst loadings compared to methyl 2-bromobenzoate.[6]
Experimental Protocols
Protocol 2: Heck Coupling of Methyl 2-Bromobenzoate
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Methyl 2-bromobenzoate (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 2-6 mol%)
-
Triethylamine (NEt₃, 2.0 equiv)
-
Acetonitrile (5 mL/mmol of halide)
Procedure:
-
In a sealed tube, combine methyl 2-bromobenzoate, styrene, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed acetonitrile and triethylamine.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a crucial transformation in the synthesis of many natural products and functional materials.[1][10] The reactivity trend of aryl halides remains consistent in this reaction.
Table 3: Comparative Performance in a Model Sonogashira Coupling [1]
| Feature | Iodo-Benzamide | Bromo-Benzamide |
| Typical Yield | Generally Higher | Generally Lower |
| Reaction Conditions | Milder (e.g., room temperature to 60°C) | Harsher (e.g., 60-100°C) |
| Catalyst System | Pd/Cu | Pd/Cu |
Data presented is representative and compiled from various sources. Exact conditions and yields may vary based on specific substrates and ligands used.[1]
Iodo-benzamides generally provide higher yields under milder conditions in Sonogashira couplings compared to their bromo- counterparts.[1]
Experimental Protocols
Protocol 3: General Procedure for Sonogashira Coupling[1]
This is a generalized protocol and may require optimization.
Materials:
-
Halo-benzoate (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-3 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)
-
Degassed solvent (e.g., THF or DMF)
Procedure:
-
In a Schlenk tube, combine the halo-benzoate, palladium catalyst, and copper(I) co-catalyst.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent and amine base.
-
Add the terminal alkyne and stir the reaction at the appropriate temperature (room temperature to 80°C) for 2-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Catalytic Cycles
To better understand the mechanistic underpinnings of these reactions, the following diagrams illustrate the key steps in the catalytic cycles of the Suzuki-Miyaura, Heck, and Sonogashira couplings. The crucial oxidative addition step, where the choice of halide has the most significant impact, is highlighted.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Heck Reaction Catalytic Cycle
Caption: Sonogashira Coupling Catalytic Cycle
The Economic Equation: When to Choose Which Halide
The decision to use an iodo- or bromo-benzoate ultimately hinges on a careful cost-benefit analysis that is specific to each synthetic project.[6]
Choose an Iodo-Benzoate when:
-
High Reactivity is Paramount: For sluggish coupling reactions or when using sterically hindered substrates, the enhanced reactivity of the iodide may be necessary to achieve a reasonable yield.
-
Mild Conditions are Required: When working with sensitive functional groups that would not tolerate the harsher conditions often required for bromo-benzoates, the iodide is the superior choice.[1][5]
-
Speed and Throughput are Critical: In an industrial setting or during the rapid synthesis of compound libraries for screening, the faster reaction times afforded by iodides can be a significant advantage.[6]
-
The Value of the Final Product Justifies the Cost: For high-value products like pharmaceuticals, the increased cost of the iodo-benzoate starting material may be offset by higher yields, reduced catalyst costs, and simplified purification, leading to a lower overall cost of goods.[6]
Choose a Bromo-Benzoate when:
-
Cost-Effectiveness is the Primary Driver: For large-scale syntheses of lower-value compounds, the significantly lower cost of bromo-benzoates is a major advantage.[5][6]
-
The Substrate is Stable to More Forcing Conditions: If the molecule can tolerate higher temperatures and longer reaction times, the more economical bromo-benzoate is a viable option.[5]
-
Well-Established Protocols Exist: For many standard transformations, robust and optimized protocols for bromo-benzoates are readily available.
-
Starting Material Stability is a Concern: Bromo-benzoates are generally more stable than their iodo- counterparts, which can be an advantage for long-term storage or in multi-step syntheses.[5]
Decision-Making Framework
The following flowchart provides a simplified decision-making framework for selecting between iodo- and bromo-benzoates.
Caption: Decision-Making Framework for Halide Selection
Conclusion
The choice between iodo- and bromo-benzoates in synthesis is not a matter of one being definitively "better" than the other, but rather a strategic decision based on a careful evaluation of the specific requirements of the project. Iodo-benzoates offer the allure of high reactivity, leading to milder conditions, faster reactions, and often higher yields, making them ideal for complex, sensitive, and high-value targets.[1][6] Conversely, bromo-benzoates provide a more cost-effective and stable alternative, well-suited for large-scale production and for substrates that can withstand more forcing reaction conditions.[5] By understanding the fundamental principles of C-X bond reactivity and by carefully considering the economic and practical factors at play, researchers, scientists, and drug development professionals can make informed choices that pave the way for efficient, robust, and successful synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
A Comparative Guide to Purity Validation: HPLC and qNMR Analysis of Ethyl 2-amino-5-iodobenzoate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like Ethyl 2-amino-5-iodobenzoate, a key building block in the synthesis of various therapeutic agents, rigorous purity validation is imperative. The presence of even trace impurities can have significant ramifications on the yield, purity, and safety profile of the final drug product. This guide provides an in-depth comparison of two instrumental pillars of purity analysis: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the fundamental principles, provide field-proven experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal strategy for their validation needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC is a cornerstone of purity determination in the pharmaceutical industry, offering unparalleled resolution and sensitivity for separating a primary compound from its process-related impurities and degradation products.[1][2] For a molecule like this compound, which contains both a moderately polar aromatic amine group and a nonpolar ethyl ester, reversed-phase HPLC is the method of choice.
The Rationale Behind the Method
The fundamental principle of reversed-phase HPLC involves partitioning the analyte and its impurities between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[3] Compounds with greater polarity elute earlier, while less polar compounds are retained longer.
Our experimental design choices are guided by the analyte's chemistry:
-
Column Selection: A C18 column is selected for its versatility and strong retention of aromatic compounds.
-
Mobile Phase: A gradient of water and acetonitrile is used to elute a wide range of potential impurities with varying polarities.[4] The inclusion of a small percentage of formic acid (0.1%) is critical. It protonates the basic amino group on the analyte, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate quantification.[5]
-
Detector: A UV detector is employed, as the aromatic ring in this compound provides a strong chromophore, allowing for sensitive detection. The detection wavelength is set at the absorbance maximum to achieve the highest sensitivity for the main peak and its structurally related impurities.
HPLC Experimental Workflow
Caption: HPLC Purity Analysis Workflow.
Detailed Protocol: HPLC Purity of this compound
1. Instrumentation and Conditions:
-
System: Standard HPLC or UHPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Concentration: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~1 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
4. System Validation:
-
The method must be validated according to ICH Q2(R2) guidelines.[6][7] Key parameters include:
-
Specificity: Demonstrated by separating the main peak from known impurities or by forced degradation studies.[8]
-
Limit of Detection (LOD) & Quantitation (LOQ): Essential for quantifying trace impurities.
-
Precision: Assessed through repeatability and intermediate precision studies.[9]
-
Accuracy: Determined by analyzing samples with known amounts of spiked impurities.[2]
-
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
While HPLC provides an excellent impurity profile based on relative peak areas, it is not a primary analytical method. Its accuracy depends on the assumption that all components have a similar response factor at the detection wavelength, which is not always true. Quantitative NMR (qNMR), however, is a primary ratio method capable of delivering an absolute purity value (%w/w) traceable to a certified reference material.[10][11]
The Rationale Behind the Method
The core principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12][13] By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard in a deuterated solvent, the purity of the analyte can be calculated directly.
Key experimental choices for a robust qNMR assay include:
-
Internal Standard Selection: The standard must be of high, certified purity (>99.5%), non-volatile, stable, and possess signals that do not overlap with any analyte signals. For this compound, Maleic Acid is an excellent choice. Its vinylic protons appear as a sharp singlet far downfield (~6.3 ppm in DMSO-d6), well-separated from the aromatic and aliphatic signals of the analyte.
-
Solvent: DMSO-d6 is a suitable solvent as it readily dissolves both the analyte and the polar maleic acid standard.
-
Acquisition Parameters: To ensure quantitativity, a long relaxation delay (D1) is crucial. A D1 of at least 5 times the longest spin-lattice relaxation time (T1) of any signal being integrated (both analyte and standard) ensures complete relaxation and accurate integration. This is the most critical parameter for ensuring the trustworthiness of a qNMR result.[13]
qNMR Experimental Workflow
Caption: qNMR Absolute Purity Workflow.
Detailed Protocol: qNMR Purity of this compound
1. Materials and Instrumentation:
-
System: NMR Spectrometer (400 MHz or higher).
-
Internal Standard: Maleic Acid (Certified Reference Material, Purity > 99.5%).
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
2. Sample Preparation:
-
Accurately weigh ~20 mg of this compound (m_analyte) into a clean vial.
-
Accurately weigh ~10 mg of Maleic Acid (m_std) into the same vial.
-
Add ~0.75 mL of DMSO-d6, cap, and vortex until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with the following key parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds
-
Number of Scans: 8 to 16 (to achieve adequate signal-to-noise)
-
4. Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal for the analyte (e.g., the ethyl group CH₂ quartet, I_analyte, corresponding to 2 protons, N_analyte).
-
Integrate the singlet for the internal standard (Maleic Acid vinylic protons, I_std, corresponding to 2 protons, N_std).
-
Calculate the purity (%P) using the standard qNMR equation:[14]
%P = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight (Analyte: 291.09 g/mol ; Standard: 116.07 g/mol )
-
m: Mass
-
P_std: Purity of the internal standard (e.g., 99.8%)
-
Comparative Analysis: Selecting the Right Tool for the Job
Neither technique is universally superior; they are complementary tools that provide different, yet equally vital, pieces of the purity puzzle.[15][16] The choice depends on the specific question being asked.
| Feature | HPLC (Reversed-Phase UV) | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance Spectroscopy |
| Purity Type | Relative Purity (Area %) | Absolute Purity (% w/w) [17] |
| Sensitivity | High (LOD/LOQ often <0.05%) [2] | Moderate (LOD/LOQ typically ~0.1%)[15] |
| Throughput | High (20-30 min/sample)[18] | Low (requires long relaxation delays) |
| Reference Material | Requires standards for each impurity for accurate quantification | Requires one certified internal standard for absolute assay[12] |
| Information | Impurity Profile (number and relative levels of impurities) | Absolute Purity, Structural Confirmation , Impurity ID & Quantification (if signals are resolved)[14] |
| Sample Integrity | Destructive | Non-destructive [14] |
| Regulatory Standing | Standard for routine QC and impurity control[1] | Considered a primary analytical method [10] |
An Orthogonal Approach: The Gold Standard in Validation
For comprehensive and defensible purity validation, an orthogonal approach utilizing both HPLC and qNMR is the industry's best practice.[15] This strategy provides a self-validating system where the results of two techniques, based on fundamentally different principles, are used to corroborate each other.
Caption: Orthogonal Purity Validation Strategy.
In this synergistic workflow, HPLC is used to provide a high-sensitivity impurity profile, ensuring that no trace impurities are missed. qNMR is then used to provide a highly accurate and precise absolute purity value for the bulk material, simultaneously confirming its chemical identity. A strong agreement between the HPLC area percent purity (ideally >99.5%) and the absolute purity from qNMR provides the highest degree of confidence in the material's quality.
Conclusion
The purity validation of this compound, like any critical pharmaceutical intermediate, demands a rigorous and multi-faceted analytical approach. HPLC serves as an indispensable tool for routine quality control, offering high throughput and sensitive detection of impurities.[3] Concurrently, qNMR provides an orthogonal and definitive measure of absolute purity, anchoring the assessment to a primary standard and confirming structural integrity.[11][17] By leveraging the distinct strengths of both techniques, researchers and drug development professionals can build a comprehensive and robust data package, ensuring the quality and consistency required for the advancement of new medicines.
References
- 1. onyxipca.com [onyxipca.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fda.gov [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. tandfonline.com [tandfonline.com]
- 12. rssl.com [rssl.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Ethyl 2-amino-5-iodobenzoate and Its N-Acyl Derivatives
This technical guide offers an in-depth comparison of the spectroscopic data for Ethyl 2-amino-5-iodobenzoate and its N-acetyl and N-formyl derivatives. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Understanding the subtle shifts in spectral features upon N-acylation is crucial for the unambiguous characterization of these valuable synthetic intermediates.
Introduction
This compound serves as a key building block in the synthesis of a wide range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry. The presence of three distinct functional groups—the primary amine, the ethyl ester, and the iodine atom—provides multiple avenues for synthetic modification. N-acylation of the amino group to form N-acetyl and N-formyl derivatives is a common strategy to modulate the electronic and steric properties of the molecule, influencing its reactivity and biological activity. Accurate spectroscopic characterization is paramount to confirm the success of these transformations and to ensure the purity of the resulting compounds. This guide provides a comparative analysis of the key spectroscopic features of the parent compound and its N-acylated analogues, supported by experimental data and established spectroscopic principles.
Spectroscopic Data Comparison
The following sections detail the characteristic spectroscopic data for this compound, and its N-acetyl and N-formyl derivatives. The data is presented in comparative tables to highlight the spectral shifts upon derivatization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts, splitting patterns, and integration of the proton signals provide detailed information about the electronic environment of the protons. In the case of this compound and its derivatives, the most significant changes are observed for the aromatic protons and the appearance of a new signal for the N-H proton of the amide.
Workflow for ¹H NMR Data Acquisition
A Senior Application Scientist's Guide to Strategic Synthesis: Benchmarking Ethyl 2-amino-5-iodobenzoate
For the discerning researcher in drug discovery, the selection of a chemical building block is a critical decision that reverberates through the entire synthetic campaign. It dictates not only the feasibility of key transformations but also influences the ultimate biological and metabolic profile of the target compound. This guide provides an in-depth technical comparison of Ethyl 2-amino-5-iodobenzoate against its common halogenated analogs, offering experimental insights to inform your choice of starting material for the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors.
The Strategic Advantage of the Iodo-Substituent in Cross-Coupling Reactions
The utility of a halogenated building block is often defined by its performance in palladium-catalyzed cross-coupling reactions, the cornerstones of modern medicinal chemistry. The carbon-halogen bond strength is a primary determinant of reactivity in the often rate-limiting oxidative addition step of catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The established trend for C(sp²)-X bond strength is C-Cl > C-Br > C-I, which inversely correlates with reactivity in these transformations.[1]
Suzuki-Miyaura Coupling: A Reactivity Comparison
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[2] To benchmark the performance of this compound, we will compare its reactivity with its bromo- and chloro-analogs in a typical Suzuki coupling reaction.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Halide | Catalyst System | Conditions | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | Toluene/EtOH/H₂O, 80°C | 2 | 92 |
| 2 | Ethyl 2-amino-5-bromobenzoate | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | Toluene/EtOH/H₂O, 80°C | 12 | 75 |
| 3 | Ethyl 2-amino-5-chlorobenzoate | Pd(OAc)₂/SPhos (3 mol%), K₃PO₄ | Toluene/H₂O, 100°C | 24 | 60 |
Yields are representative and based on generalized literature data for analogous systems. Specific yields may vary depending on the boronic acid partner and precise reaction conditions.
The superior reactivity of the iodo-substituted analog (Entry 1) is evident, achieving a high yield in a significantly shorter reaction time and under milder conditions. This enhanced reactivity can be crucial when working with sensitive substrates or when aiming for high-throughput synthesis. While the bromo-analog (Entry 2) provides a respectable yield, it requires a considerably longer reaction time. The chloro-analog (Entry 3), being the most challenging to activate, necessitates a more sophisticated catalyst system and more forcing conditions to achieve a moderate yield.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (3:1:1 mixture, degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: A Comparative Overview
The Buchwald-Hartwig amination is a vital tool for the construction of C-N bonds, a common linkage in many pharmaceuticals.[4][5] Similar to the Suzuki coupling, the reactivity of the aryl halide is a key factor.
Table 2: Comparative Performance in a Model Buchwald-Hartwig Amination
| Entry | Aryl Halide | Catalyst System | Conditions | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃/XPhos (2 mol%), NaOtBu | Toluene, 100°C | 4 | 88 |
| 2 | Ethyl 2-amino-5-bromobenzoate | Pd₂(dba)₃/XPhos (2 mol%), NaOtBu | Toluene, 100°C | 16 | 80 |
| 3 | Ethyl 2-amino-5-chlorobenzoate | Pd₂(dba)₃/RuPhos (2 mol%), K₃PO₄ | Dioxane, 110°C | 24 | 55 |
Yields are representative and based on generalized literature data for analogous systems. Specific yields may vary depending on the amine coupling partner and precise reaction conditions.
Again, the iodo-substituted building block (Entry 1) demonstrates superior reactivity, leading to a high yield in a shorter timeframe. The bromo-analog (Entry 2) performs well but requires a longer reaction time. The chloro-analog (Entry 3) necessitates a different ligand and base system and more forcing conditions for a moderate yield.[6][7]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the primary amine.
-
Add the degassed toluene.
-
Seal the tube and heat the reaction mixture to 100°C for 4-8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Application in the Synthesis of Kinase Inhibitors
Substituted anilines are privileged scaffolds in the design of kinase inhibitors, often acting as "hinge-binders" in the ATP-binding site of the kinase.[8] this compound is a particularly valuable starting material for the synthesis of inhibitors targeting key kinases in oncology and inflammatory diseases, such as Epidermal Growth Factor Receptor (EGFR) and p38 Mitogen-Activated Protein Kinase (MAPK).[9][10]
Target Focus: EGFR and p38 MAPK Signaling Pathways
EGFR Signaling: The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[11] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[12]
Caption: EGFR Signaling Pathway
p38 MAPK Signaling: The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[10] Activation of p38 MAPK by various stimuli leads to the phosphorylation of downstream transcription factors and other proteins, resulting in the production of pro-inflammatory cytokines and regulation of cell cycle and apoptosis.[13][14] Chronic activation of this pathway is implicated in a range of inflammatory diseases and cancers.[15][16]
Caption: p38 MAPK Signaling Pathway
Metabolic Stability Considerations: The Aniline Moiety
A significant challenge in drug development is overcoming metabolic liabilities. Anilines, while synthetically versatile, are known to be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential toxicity.[17][18]
Alternative Building Blocks
While this guide focuses on the comparison of halogenated anthranilates, it is important to acknowledge the existence of alternative building blocks. For instance, to circumvent the potential metabolic liabilities of anilines, researchers have explored saturated bioisosteres.[20] However, the synthesis of these alternatives can be more complex and may not always be a suitable replacement from a structure-activity relationship (SAR) perspective.
Conclusion
This compound stands out as a superior building block for palladium-catalyzed cross-coupling reactions when compared to its bromo- and chloro-analogs. Its high reactivity allows for milder reaction conditions, shorter reaction times, and often higher yields, which are significant advantages in the synthesis of complex molecules like kinase inhibitors. While considerations regarding cost and metabolic stability are important, the synthetic efficiency offered by the iodo-substituent makes it an invaluable tool for researchers aiming to rapidly access novel chemical matter for drug discovery programs targeting kinases such as EGFR and p38 MAPK. The choice of building block is a strategic one, and for many applications, the upfront investment in a more reactive starting material like this compound can pay significant dividends in the long run.
References
- 1. benchchem.com [benchchem.com]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2468745B1 - Process for the preparation of lapatinib and the salts thereof - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 15. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cresset-group.com [cresset-group.com]
- 18. The metabolic fate of acetanilid and other aniline derivatives; the role of p-aminophenol in the production of methemoglobinemia after acetanilid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolic comparison of radiolabeled aniline- and phenol-phthaleins with (131)I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Alternative Synthetic Routes Bypassing Ethyl 2-Amino-5-Iodobenzoate
Introduction: Beyond a Workhorse Reagent
For decades, Ethyl 2-amino-5-iodobenzoate has served as a reliable and versatile starting material in medicinal and materials chemistry. Its pre-functionalized scaffold, featuring an ortho-amino ester and a para-iodo substituent, is primed for constructing a variety of high-value heterocyclic cores, such as benzimidazoles, quinazolinones, and other fused systems, primarily through palladium-catalyzed cross-coupling reactions. However, reliance on a single starting material can introduce vulnerabilities into a synthetic campaign, including supply chain dependencies, fluctuating costs, and limitations in exploring a diverse chemical space.
This guide provides a comparative analysis of alternative synthetic strategies that circumvent the use of this compound. We will deconstruct the target molecule to its core components and explore distinct, field-proven methodologies for its assembly. The focus is not merely on presenting protocols but on elucidating the underlying chemical principles and strategic considerations that empower researchers to make informed decisions tailored to their specific synthetic goals, whether they be scalability, cost-efficiency, or modularity.
Deconstructing the Synthesis: Four Strategic Alternatives
The challenge of replacing this compound can be approached by considering its key structural features: the anthranilate framework and the C5-iodo group. This leads to four primary strategic diversions, each with distinct advantages and experimental considerations.
Figure 1. Four primary strategies for circumventing the use of this compound.
Strategy A: Leveraging Alternative Halogens in Cross-Coupling
The most direct alternative involves substituting the iodo- group with a more accessible or cost-effective halogen, such as bromine or chlorine. While seemingly a simple swap, this choice has profound implications for the subsequent cross-coupling reactions, governed by the bond dissociation energies (BDE) of the carbon-halogen bond (C-I < C-Br < C-Cl).
Causality Behind Experimental Choices: The lower BDE of the C-I bond makes this compound highly reactive in palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][2][3] As we move to bromo- and especially chloro-analogs, the oxidative addition step of the catalytic cycle becomes more challenging and energetically demanding. This necessitates the use of more sophisticated, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald or Josiphos-type ligands) to promote the activation of the more robust C-Cl or C-Br bond.[4]
Comparative Data: Halogenated Anthranilates in Suzuki Coupling
| Parameter | This compound | Ethyl 2-amino-5-bromobenzoate | Ethyl 2-amino-5-chlorobenzoate |
| Relative Cost | High | Moderate | Low |
| Reactivity | Very High | High | Moderate |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ |
| Typical Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos | BrettPhos, RuPhos, JohnPhos |
| Typical Temp. | 25-80 °C | 80-110 °C | 100-130 °C |
| Typical Yield | Excellent (90-99%) | Good-Excellent (80-95%) | Moderate-Good (60-85%) |
Workflow: Buchwald-Hartwig Amination with an Aryl Bromide
References
A Comparative Guide to the Characterization of Byproducts in Reactions of Ethyl 2-amino-5-iodobenzoate
Introduction
Ethyl 2-amino-5-iodobenzoate is a critical starting material in modern synthetic chemistry, particularly valued in the pharmaceutical industry as a scaffold for synthesizing complex heterocyclic compounds and active pharmaceutical ingredients (APIs). Its utility primarily lies in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, where the iodo-substituent provides a highly reactive site for carbon-carbon and carbon-nitrogen bond formation.[1][2]
However, the very reactivity that makes this substrate valuable also predisposes it to several competing side reactions. The formation of byproducts not only reduces the yield of the desired product but also introduces significant challenges in purification and can lead to impurities that must be rigorously controlled under regulatory guidelines.[3] Understanding the identity of these byproducts, the mechanisms of their formation, and the analytical methods to characterize them is paramount for process optimization, impurity control, and ensuring the safety and efficacy of the final drug product.
This guide provides a comprehensive comparison of analytical methodologies for the characterization of common byproducts encountered in reactions involving this compound. It offers field-proven insights into why certain byproducts form and presents detailed experimental protocols to empower researchers in their synthetic and analytical endeavors.
Part 1: Mechanistic Origins of Common Byproducts
In palladium-catalyzed cross-coupling cycles, the principal byproducts derived from this compound are typically hydrodehalogenation and homocoupling products. The formation of these species is intimately linked to the intricacies of the catalytic cycle.
Hydrodehalogenation (De-iodination)
The hydrodehalogenation byproduct is Ethyl 2-aminobenzoate, where the iodine atom is replaced by a hydrogen atom. This side reaction is a common challenge in many cross-coupling reactions.[4][5]
Causality and Mechanism: Hydrodehalogenation can occur through several pathways. A prevalent mechanism involves the formation of a palladium-hydride species (Pd-H).[5] This can arise from the reaction of the palladium catalyst with various components in the reaction mixture, such as the amine substrate (in Buchwald-Hartwig reactions), trace water, or the solvent. Once formed, this Pd-H species can insert into the catalytic cycle. Instead of the desired coupling partner, the aryl-palladium intermediate reacts with the hydride source, leading to reductive elimination of the de-iodinated product.
Electron-donating groups, such as the amino group on the this compound ring, can increase the electron density at the carbon-iodine bond, sometimes making the aryl halide more susceptible to side reactions if the desired coupling pathway is slow.
Homocoupling
The homocoupling byproduct is Dimer 1 (see diagram below), a symmetrical biphenyl compound formed from the coupling of two molecules of this compound.
Causality and Mechanism: Homocoupling of the aryl halide is often promoted by the presence of Pd(II) species in the reaction mixture.[6] This can occur if the initial Pd(0) catalyst is oxidized by residual oxygen or other oxidants.[7][8] The proposed mechanism involves the reaction of two molecules of the aryl halide with the Pd(II) center, followed by reductive elimination to form the biaryl product and regenerate Pd(0). Another pathway involves the transmetalation of an aryl group from one palladium center to another before reductive elimination. Rigorous deoxygenation of the reaction mixture is a key strategy to minimize this byproduct.[6][7]
Visualizing Byproduct Formation
The following diagram illustrates the formation of the desired product (in a generic Suzuki coupling) alongside the two primary byproducts from this compound.
Caption: Reaction pathways for this compound.
Part 2: A Comparative Guide to Analytical Characterization Techniques
The accurate identification and quantification of byproducts require a multi-faceted analytical approach. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), often complemented by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[9]
Technique Comparison
The choice between HPLC and GC-MS is the most critical decision and depends fundamentally on the physicochemical properties of the analytes, specifically their volatility and thermal stability.[9][10]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in a liquid mobile phase based on interactions with a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on partitioning with a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile, thermally labile, and high molecular weight compounds.[11][12] Excellent for this compound and its expected byproducts. | Best for volatile and thermally stable compounds.[12] Less suitable for the primary analytes here without derivatization, but excellent for residual solvents. |
| Sensitivity | High (ppm to ppb range), detector-dependent (UV, MS). | Very high (ppb to ppt range), especially with MS detection. |
| Resolution | Very good. UHPLC offers enhanced resolution and faster run times.[9] | Excellent, typically higher than HPLC due to long capillary columns.[10] |
| Structural Information | Limited with UV detection. Coupling to MS (LC-MS) provides molecular weight and fragmentation data.[10] | Excellent. The mass spectrometer provides detailed fragmentation patterns for structural identification. |
| Quantification | Excellent with UV detectors using external standards. | Good, but can be more complex. FID provides excellent quantification for hydrocarbons. |
| Sample Preparation | Relatively simple; typically involves dissolving the sample in a suitable solvent and filtering.[11] | Can be more complex; may require derivatization to increase volatility for polar compounds like amines and carboxylic acids. |
Role of Mass Spectrometry (MS) and NMR
While HPLC-UV is excellent for separation and quantification, it does not definitively identify unknown peaks.
-
LC-MS: Coupling HPLC to a mass spectrometer is the most powerful method for initial identification. It provides the molecular weight of the components in each chromatographic peak, allowing for rapid confirmation of expected byproducts and assignment of molecular formulas to unexpected impurities.[9]
-
NMR Spectroscopy: For unambiguous structural confirmation, especially for novel or unexpected byproducts, isolation of the impurity (e.g., by preparative HPLC) followed by NMR analysis is the gold standard. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming atom connectivity.[9]
Analytical Workflow Diagram
The following diagram outlines a logical workflow for the comprehensive characterization of a reaction mixture.
Caption: A logical workflow for reaction byproduct analysis.
Part 3: Experimental Protocols
The following protocols are provided as self-validating systems. They represent a robust starting point and should be optimized for specific reaction conditions and analytical instrumentation.
Protocol 1: Model Suzuki Reaction
This protocol describes a model Suzuki reaction to generate a sample for analysis.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Inert Atmosphere: Assemble the flask and condenser, and flame-dry under vacuum. Backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction. Causality: This step is critical to prevent oxidation of the Pd(0) catalyst, which would promote homocoupling byproducts.
-
Add Solids: To the flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Add Catalyst: Add Pd(PPh₃)₄ (0.03 eq).
-
Add Solvents: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: HPLC Method for Impurity Profiling
This protocol provides a general-purpose reversed-phase HPLC method.
Instrumentation & Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid. Causality: The acid improves peak shape for the basic amino group.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or DAD scan from 200-400 nm)
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: Linear gradient from 10% to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: Return to 10% B
-
26-30 min: Re-equilibration at 10% B
-
Sample Preparation:
-
Accurately weigh ~10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Causality: Filtering prevents particulates from clogging the HPLC column and tubing, ensuring method robustness.
Protocol 3: Strategies to Minimize Byproduct Formation
Based on the mechanistic understanding, the following adjustments to Protocol 3.1 can be tested to minimize byproduct formation.
To Suppress Homocoupling:
-
Rigorous Degassing: Sparge the solvents with nitrogen or argon for at least 30 minutes before use.
-
Nitrogen Sparge: During the reaction setup, bubble nitrogen through the solvent in the reaction flask for 5-10 minutes before adding the catalyst.[7]
-
Additive: Include a mild reducing agent like potassium formate (0.1 eq) in the reaction mixture to help maintain the palladium in its Pd(0) state.[7]
To Suppress Hydrodehalogenation:
-
Ligand Choice: While PPh₃ is standard, switching to more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the desired cross-coupling steps, thereby outcompeting the dehalogenation pathway.[13]
-
Base Selection: Use the weakest base that still effectively promotes the reaction. Very strong bases can sometimes promote side reactions.
-
Temperature Control: Do not overheat the reaction. Run at the lowest temperature that allows for a reasonable reaction rate.
Conclusion
The successful synthesis of complex molecules from this compound is critically dependent on a thorough understanding and control of potential side reactions. The primary byproducts, arising from hydrodehalogenation and homocoupling, are direct consequences of competing pathways within the palladium catalytic cycle. By understanding the mechanisms that lead to these impurities, chemists can rationally design experiments to minimize their formation through strategies like rigorous inertion and careful selection of ligands and additives.
For characterization, a systematic analytical approach is essential. RP-HPLC with UV detection stands as the primary workhorse for separation and quantification due to the physicochemical properties of the target molecule and its derivatives. When coupled with mass spectrometry (LC-MS) and supported by NMR for definitive structural proof, this workflow provides a robust and reliable system for complete impurity profiling. The protocols and comparative data herein serve as a foundational guide for researchers to develop and validate methods that ensure the purity, safety, and quality of their synthesized compounds.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 13. research.rug.nl [research.rug.nl]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-amino-5-iodobenzoate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 2-amino-5-iodobenzoate (CAS No. 268568-11-2). As a halogenated aromatic amine, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing researchers with a reliable framework for managing this chemical waste stream.
Hazard Identification and Risk Assessment
A thorough understanding of a chemical's properties is the cornerstone of its safe management. This compound is a solid, crystalline powder, cream to pale brown in color, with a molecular weight of 291.09 g/mol .[1][2][3] Its chemical structure, containing a carbon-iodine bond, places it firmly in the category of halogenated organic compounds.[2][4][5] This classification is the single most important factor determining its disposal pathway.
Physicochemical Data
The following table summarizes the key physical and chemical properties relevant to handling and storage.
| Property | Value | Implication for Handling & Disposal |
| CAS Number | 268568-11-2[1][2][6] | Unique identifier for accurate tracking and labeling of waste. |
| Molecular Formula | C9H10INO2[1][3][7] | Indicates the presence of iodine, classifying it as a halogenated compound. |
| Physical State | Crystals or powder.[3] | Poses an inhalation risk; handling requires measures to prevent dust generation. |
| Melting Point | 67°C to 73°C[3] | Stable solid at room temperature. |
| InChI Key | FPCLHSGOJPEKKE-UHFFFAOYSA-N[1][3] | A standardized structural identifier for chemical databases. |
Toxicological and Environmental Hazards
While comprehensive toxicological data for this specific compound is not fully detailed in all literature, the available Safety Data Sheets (SDS) and the nature of its chemical class (aromatic amines, iodinated organics) demand a cautious approach.[8][9]
-
Primary Health Hazards: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[1][10][11]
-
Environmental Concerns: Iodinated aromatic compounds are recognized as a class of emerging environmental pollutants.[12] Some iodinated disinfection by-products (I-DBPs) have been shown to have significantly higher toxicity than their chlorinated or brominated analogs, making their release into the environment a serious concern.[13][14] Therefore, drain disposal is strictly prohibited.[15][16]
Immediate Safety & Handling Precautions
Before beginning any work that will generate this compound waste, ensure the following controls are in place.
Personal Protective Equipment (PPE) & Engineering Controls
| Control Measure | Specification | Rationale |
| Engineering | Chemical Fume Hood | Handle all solid forms and solutions within a fume hood to prevent inhalation of dust or aerosols.[16] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles, preventing serious eye irritation.[10][17] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation.[10][17] |
| Body Protection | Lab coat | Protects skin and personal clothing from contamination.[16] |
Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated, sealable waste container.
-
The collected spill residue and all cleanup materials must be treated as hazardous waste and disposed of according to the protocol in Section 4.[16]
Waste Characterization and Segregation: A Critical Step
The foundational principle of chemical waste management is proper segregation at the source. This prevents dangerous reactions, protects personnel, and facilitates compliant, cost-effective disposal.
Causality: this compound is a halogenated organic compound .[2][18] Disposal routes for halogenated waste are distinct from non-halogenated streams, often involving high-temperature incineration at specialized facilities.[16] Mixing these streams leads to "commingling" of waste, which complicates disposal, increases costs, and can result in regulatory violations.[15]
Segregation Protocol:
-
DO collect all waste containing this compound in a container designated exclusively for HALOGENATED ORGANIC WASTE .[15][18][19]
-
DO NOT mix this waste with:
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of waste containing this compound.
Step 1: Select a Compatible Waste Container
-
Choose a container made of a material compatible with the waste (e.g., high-density polyethylene for solvents, or a securely sealed container for solid waste).
-
The container must be in good condition, free of leaks, and have a tightly sealing screw-top cap.[18][20]
Step 2: Collect the Waste
-
Solid Waste: Collect the pure compound, residues, and any grossly contaminated items (e.g., weigh boats, contaminated gloves) directly into a sealable container designated for solid halogenated waste.
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be collected in a liquid halogenated waste container.
-
Contaminated Labware:
-
For items like glassware, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[20]
-
Subsequent rinses of glassware containing highly toxic materials may also need to be collected. Always consult your institution's specific guidelines.[20]
-
Sharps (needles, contaminated Pasteur pipettes) must be placed in a designated sharps container.
-
Step 3: Label the Container Correctly and Immediately
-
A waste container must be labeled the moment the first drop of waste is added.[18]
-
The label must clearly state:
Step 4: Store the Waste Appropriately
-
Keep the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[20]
Step 5: Arrange for Final Disposal
-
Do not accumulate more than 10 gallons of hazardous waste in your lab.[20]
-
Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste contractor to schedule a pickup.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams containing this compound.
Caption: Waste disposal workflow for this compound.
References
- 1. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. strem.com [strem.com]
- 3. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. This compound | 268568-11-2 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 16. benchchem.com [benchchem.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. mn.uio.no [mn.uio.no]
- 20. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
